molecular formula C4H9NO3 B12305013 L-Threonine-d2

L-Threonine-d2

Katalognummer: B12305013
Molekulargewicht: 121.13 g/mol
InChI-Schlüssel: AYFVYJQAPQTCCC-JZFQEKCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Threonine-d2 is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 121.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C4H9NO3

Molekulargewicht

121.13 g/mol

IUPAC-Name

(2S,3R)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i2D,3D

InChI-Schlüssel

AYFVYJQAPQTCCC-JZFQEKCDSA-N

Isomerische SMILES

[2H][C@@](C)([C@@]([2H])(C(=O)O)N)O

Kanonische SMILES

CC(C(C(=O)O)N)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to L-Threonine-d2. This deuterated isotopologue of the essential amino acid L-Threonine is a critical tool in various research and development applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Molecular Structure and Properties

This compound is a synthetically modified version of L-Threonine where two hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H or D). The deuteration specifically occurs at the α-carbon (C2) and β-carbon (C3) positions.

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₇D₂NO₃[1]
IUPAC Name L-threonine-2,3-d₂[1]
CAS Number 1202936-45-5[1]
Molecular Weight 121.1 g/mol [1]
SMILES Notation C--INVALID-LINK--([2H])--INVALID-LINK--([2H])C(O)=O[1]
Synonyms (S)-Threonine-d₂, L-Threonine-2,3-d₂[1]
Purity ≥99% deuterated forms (d₁-d₂)[1]
Physical Form Solid[1]
Storage Temperature -20°C[1]

The stereochemistry of this compound remains the same as its non-deuterated counterpart, L-Threonine, which is (2S, 3R). The introduction of deuterium atoms does not alter the chemical reactivity in most biological systems but provides a distinct mass signature, which is invaluable for analytical purposes.

L_Threonine_d2_Structure Molecular Structure of this compound C1 C O1 O C1->O1 = O2 OH C1->O2 C2 C C1->C2 H_alpha D C2->H_alpha N NH₂ C2->N C3 C C2->C3 H_beta D C3->H_beta O_beta OH C3->O_beta C4 CH₃ C3->C4

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

Synthesis of this compound

While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general methodology for the deuteration of amino acids can be outlined based on established chemical principles. One common approach involves the use of a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a catalyst.

Exemplary Protocol for Deuteration of L-Threonine:

  • Starting Material: High-purity L-Threonine.

  • Solvent: Deuterium oxide (D₂O, 99.9 atom % D).

  • Catalyst: A suitable catalyst, such as a palladium-based catalyst (e.g., Pd/C) or a specific enzyme known to facilitate hydrogen-deuterium exchange at the α and β positions of amino acids.

  • Reaction Conditions:

    • The L-Threonine is dissolved in D₂O.

    • The catalyst is added to the solution.

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a defined period to facilitate the H-D exchange. The temperature and reaction time are critical parameters that need to be optimized for maximal deuteration and minimal side-product formation.

  • Purification:

    • Upon completion, the catalyst is removed by filtration.

    • The D₂O is removed under reduced pressure.

    • The resulting solid is re-dissolved in a minimal amount of hot D₂O and allowed to recrystallize to remove any remaining non-deuterated or partially deuterated species.

    • The purified this compound crystals are collected by filtration and dried under vacuum.

  • Analysis: The final product is analyzed by mass spectrometry to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the positions and extent of deuteration.

Analytical Characterization

The primary methods for characterizing this compound are Mass Spectrometry and NMR Spectroscopy.

2.2.1. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound and to quantify its isotopic purity.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

    • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is used.

    • Ionization: Electrospray ionization (ESI) is a common method for amino acid analysis.

    • Data Acquisition: Mass spectra are acquired in positive ion mode.

    • Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 122.1. The non-deuterated L-Threonine would appear at m/z 120.1. The relative intensities of these peaks can be used to determine the isotopic enrichment.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the positions of deuterium incorporation.

  • Methodology:

    • Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically D₂O.

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

    • Expected Results: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the α-carbon and β-carbon will be significantly reduced or absent compared to the spectrum of non-deuterated L-Threonine. The remaining signals for the methyl and amine protons can be used for structural confirmation.

Signaling and Experimental Workflow Diagrams

The primary utility of this compound is as an internal standard in quantitative mass spectrometry workflows, particularly for metabolomics and pharmacokinetic studies.

LC_MS_Workflow LC-MS/MS Workflow for L-Threonine Quantification Sample Biological Sample (e.g., Plasma, Tissue) IS Add this compound (Internal Standard) Sample->IS Extraction Protein Precipitation & Sample Extraction IS->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for quantifying L-Threonine using this compound.

In this workflow, a known amount of this compound is spiked into a biological sample. Both the analyte (L-Threonine) and the internal standard (this compound) are then extracted and analyzed by LC-MS/MS. The ratio of the signal from L-Threonine to that of this compound is used to accurately quantify the amount of L-Threonine in the original sample, correcting for any sample loss during preparation or variations in instrument response.

References

An In-depth Technical Guide to L-Threonine-d2: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of L-Threonine-d2, a deuterated isotopologue of the essential amino acid L-Threonine. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Core Chemical Properties

This compound is a synthetically modified version of L-Threonine where two hydrogen atoms at the 2 and 3 positions have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1][2][3] This isotopic substitution results in a slightly higher molecular weight compared to its natural counterpart, which allows for its distinct identification in mass spectrometry-based analyses.[] Deuterated compounds like this compound are chemically similar to their non-deuterated analogs, retaining their biological activity and function, making them excellent tracers for metabolic studies.[5][6]

The table below summarizes the key chemical properties of this compound, with a comparison to unlabeled L-Threonine for reference.

PropertyThis compoundL-Threonine (unlabeled)
Synonyms (S)-Threonine-d2, L-threonine-2,3-d2(2S,3R)-2-Amino-3-hydroxybutanoic acid
CAS Number 1202936-45-5[1][7]72-19-5[7][8]
Molecular Formula C₄H₇D₂NO₃[1][7]C₄H₉NO₃[8][9]
Molecular Weight ~121.13 g/mol [1]~119.12 g/mol [8][9]
Appearance Solid, white crystals or crystalline powder.[1][8]Colorless or white crystals.[8][10]
Melting Point Not explicitly available for d2; decomposes.~256 °C (decomposes)[8][10][11]
Solubility Soluble in PBS (pH 7.2) at 2 mg/mL.[1]Soluble in water (97 g/L at 25°C), insoluble in ethanol, ether, and chloroform.[10]
Purity ≥99% deuterated forms (d1-d2).[1]N/A

Stability and Storage

The stability of isotopically labeled compounds is a critical factor for their use as internal standards and in experimental studies.

Storage and Shelf Life: this compound is a stable compound with a shelf life of at least four years when stored under appropriate conditions.[1] The recommended storage temperature is -20°C.[1][7] For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]

Factors Influencing Stability: Several environmental factors can influence the stability of deuterated compounds, including this compound:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[12]

  • pH: Acidic or basic conditions can potentially catalyze hydrolysis and hydrogen/deuterium (H/D) back-exchange.[12]

  • Light: Exposure to UV or sunlight may induce photolytic degradation.[12]

  • Moisture: High humidity can lead to hydrolysis and H/D back-exchange.[12]

Degradation Pathways: The primary degradation pathways for L-Threonine involve enzymatic catabolism. One major pathway is initiated by the enzyme L-threonine 3-dehydrogenase, which oxidizes L-threonine to 2-amino-3-ketobutyrate.[13] This intermediate can then be converted to glycine (B1666218) and acetyl-CoA or undergo spontaneous decarboxylation to form aminoacetone.[13][14] Another pathway involves L-threonine aldolase, which cleaves L-threonine into glycine and acetaldehyde.[15]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.

Protocol 1: Assessment of H/D Back-Exchange Stability

Objective: To determine the stability of the deuterium label on this compound under specific experimental conditions (e.g., in a particular buffer or biological matrix).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., DMSO or acetonitrile).[12]

    • Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).[12]

  • Incubation:

    • Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).[12]

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[12]

  • Sample Quenching and Extraction:

    • Immediately stop any potential enzymatic activity by adding a quenching solution, such as cold acetonitrile.[12]

    • If necessary, extract the compound from the matrix using methods like protein precipitation.[12]

  • Analysis:

    • Analyze the samples using LC-MS.

    • Monitor the mass isotopologue distribution of this compound over time. A shift towards lower masses would indicate H/D back-exchange.[12]

  • Data Interpretation:

    • Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[12]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[12]

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a specified temperature.[12]

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate.[12]

    • Thermal Degradation: Store solid this compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[12]

  • Time Points: Collect samples at various time points throughout the incubation period.

  • Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to separate and identify the parent compound and any degradation products.

  • Data Interpretation: Characterize the degradation products to elucidate the degradation pathways under different stress conditions.

Visualizations

L-Threonine Catabolism Pathway

This compound is an effective tracer for studying the metabolic fate of L-Threonine. The following diagram illustrates the primary catabolic pathways of L-Threonine.

L_Threonine_Catabolism L-Threonine Catabolic Pathways L_Threonine_d2 This compound (Tracer) L_Threonine L-Threonine L_Threonine_d2->L_Threonine Acts as AKB 2-Amino-3-ketobutyrate L_Threonine->AKB L-Threonine Dehydrogenase Glycine_Acetaldehyde Glycine + Acetaldehyde L_Threonine->Glycine_Acetaldehyde L-Threonine Aldolase Glycine_AcCoA Glycine + Acetyl-CoA AKB->Glycine_AcCoA 2-Amino-3-ketobutyrate CoA Ligase Aminoacetone Aminoacetone + CO2 AKB->Aminoacetone Spontaneous Decarboxylation invis1 invis2

Caption: Catabolic pathways of L-Threonine.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of this compound.

Stability_Workflow This compound Stability Assessment Workflow Start Start: this compound Sample Preparation Sample Preparation (Spiking into matrix) Start->Preparation Incubation Incubation (Defined timepoints & conditions) Preparation->Incubation Quenching Reaction Quenching (e.g., cold acetonitrile) Incubation->Quenching Extraction Analyte Extraction (e.g., protein precipitation) Quenching->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Data Interpretation (% Deuterated form remaining) Analysis->Data End End: Stability Profile Data->End

Caption: Workflow for this compound stability assessment.

References

The Natural Abundance of Deuterated Threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterated threonine, detailing the analytical methodologies used for its determination and the biochemical pathways that influence its isotopic distribution. This document is intended to serve as a resource for researchers in metabolomics, proteomics, and drug development who require a deep understanding of the natural isotopic composition of amino acids.

Introduction to Natural Isotopic Abundance

In nature, elements exist as a mixture of stable isotopes. For hydrogen, the two stable isotopes are protium (B1232500) (¹H) and deuterium (B1214612) (²H or D). Deuterium is a naturally occurring, non-radioactive isotope of hydrogen with a nucleus containing one proton and one neutron.[1] Its natural abundance is approximately 0.0156% on Earth.[1] This low but significant prevalence means that all hydrogen-containing organic molecules, including amino acids like threonine, will have a certain proportion of molecules that incorporate deuterium at one or more positions.

The precise measurement of the natural abundance of deuterated isotopologues is critical for various scientific disciplines. In drug development, understanding the baseline isotopic distribution is essential for studies involving deuterated drugs, where the kinetic isotope effect is leveraged to improve pharmacokinetic profiles.[2] In metabolic research, variations in natural isotopic abundances can provide insights into metabolic pathways and fluxes.[]

This guide focuses specifically on threonine, an essential amino acid with the chemical formula C₄H₉NO₃.[4] Its structure includes several hydrogen atoms at non-exchangeable positions, each of which can be substituted by a deuterium atom.

Quantitative Data on Natural Isotope Abundance

The overall abundance of deuterated threonine is a function of the natural abundance of the stable isotopes of all its constituent elements. The following table summarizes the natural abundances of the stable isotopes relevant to threonine.

Table 1: Natural Abundance of Stable Isotopes in Threonine

ElementIsotopeAtomic Mass (Da)Natural Abundance (%)
Hydrogen¹H1.00782599.985
²H (D)2.0141020.015
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.636
¹⁵N15.0001090.364
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991310.038
¹⁸O17.9991600.205

Data sourced from various public scientific databases.

The presence of these heavier isotopes gives rise to a distribution of molecular masses for threonine, known as its isotopologue distribution. In mass spectrometry, in addition to the monoisotopic peak (M₀), which contains only the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O), there are heavier isotopologue peaks (M+1, M+2, etc.).[5][6]

Deuterium contributes to the M+1 peak. The theoretical relative abundance of threonine isotopologues can be calculated based on the natural abundances of the constituent isotopes.

Table 2: Theoretical Isotopologue Distribution for Threonine (C₄H₉NO₃)

IsotopologueRelative Abundance (%)Major Contributing Isotopes
M₀100¹²C₄¹H₉¹⁴N¹⁶O₃
M+14.98¹³C, ¹⁵N, ²H, ¹⁷O
M+20.15¹³C₂, ¹⁸O, ¹³C¹⁵N, etc.
M+3~0.003Combinations of heavier isotopes

Calculated based on the natural abundances in Table 1.

It is important to note that these are theoretical values. The actual measured abundances can vary slightly due to isotopic fractionation during biological processes.

Experimental Protocols for Determining Natural Abundance

The determination of the natural abundance of deuterated threonine requires highly sensitive and precise analytical techniques. The primary methods employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[7]

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a powerful technique for high-precision isotope ratio measurements of specific compounds in a complex mixture.

Methodology:

  • Sample Preparation and Hydrolysis: Protein samples are first hydrolyzed to release individual amino acids. A common method is acid hydrolysis using 6N HCl at 110°C for 20-24 hours under anoxic conditions.[7]

  • Derivatization: Amino acids are volatile and must be derivatized before GC analysis. A common derivatization for amino acids is the formation of N-pivaloyl-i-propyl esters.[8]

  • Gas Chromatography (GC) Separation: The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their volatility and interaction with the GC column.

  • Combustion: As the separated compounds elute from the GC, they are passed through a combustion furnace, which converts the organic molecules into simple gases (e.g., CO₂, N₂, H₂O, H₂).

  • Isotope Ratio Mass Spectrometry (IRMS): The resulting gases are introduced into the IRMS, which measures the isotopic ratios (e.g., ²H/¹H) with very high precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another widely used technique for the analysis of amino acid isotopologues, offering high sensitivity and the ability to analyze underivatized amino acids.[9]

Methodology:

  • Sample Preparation: Similar to GC-IRMS, samples containing threonine are typically hydrolyzed if it is part of a protein.

  • Liquid Chromatography (LC) Separation: The amino acid mixture is separated using a liquid chromatograph, often with a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.

  • Electrospray Ionization (ESI): The eluting amino acids are ionized, typically using ESI, to generate protonated molecular ions [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer isolates the threonine isotopologue cluster. By precisely measuring the intensities of the M₀, M+1, M+2, etc. peaks, the isotopologue distribution can be determined.[5][6] High-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) analyzers are often used.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide position-specific isotopic information.[10] While less sensitive than mass spectrometry for overall abundance measurements, it is unique in its ability to distinguish between deuteration at different positions within the molecule.

Methodology:

  • Sample Preparation: A highly purified and concentrated sample of threonine is required. The sample is dissolved in a suitable deuterated solvent.

  • ¹H NMR Acquisition: A high-field NMR spectrometer is used to acquire a high-resolution proton (¹H) NMR spectrum. The signal-to-noise ratio must be very high to detect the low-abundance signals from deuterated molecules.

  • Data Analysis: The presence of deuterium at a specific position will lead to the disappearance or splitting of the corresponding ¹H signal. By comparing the integrals of the signals from the deuterated and non-deuterated species, the position-specific abundance can be determined.

Threonine Biosynthesis and Deuterium Incorporation

Threonine is an essential amino acid for humans and must be obtained from the diet.[4] In microorganisms and plants, it is synthesized from aspartic acid.[4][11] The biosynthetic pathway involves several enzymatic steps, during which hydrogen atoms from the cellular environment (water and other substrates) are incorporated into the threonine molecule.

The natural deuterium present in cellular water and metabolic precursors will be incorporated into the threonine molecule during its biosynthesis. The distribution of deuterium within the molecule will depend on the specific enzymatic reactions and any kinetic isotope effects associated with them.

Below is a diagram illustrating the biosynthesis pathway of threonine from aspartate.

Threonine_Biosynthesis Aspartate Aspartate Aspartyl_Phosphate Aspartyl-Phosphate Aspartate->Aspartyl_Phosphate Aspartokinase Aspartate_Semialdehyde Aspartate Semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_Semialdehyde->Homoserine Homoserine dehydrogenase O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine Homoserine kinase Threonine Threonine O_Phosphohomoserine->Threonine Threonine synthase

Biosynthesis pathway of Threonine from Aspartate.

Experimental Workflow for Natural Abundance Determination

The following diagram outlines a general workflow for the determination of the natural abundance of deuterated threonine from a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Protein, Plasma) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Purification Amino Acid Purification Hydrolysis->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Optional LC_MS LC-MS/MS Analysis Purification->LC_MS NMR NMR Spectroscopy Purification->NMR GC_IRMS GC-C-IRMS Analysis Derivatization->GC_IRMS Isotope_Ratio Isotope Ratio Calculation GC_IRMS->Isotope_Ratio Isotopologue_Dist Isotopologue Distribution Analysis LC_MS->Isotopologue_Dist Positional_Abundance Positional Abundance Determination NMR->Positional_Abundance

General workflow for natural abundance analysis.

Conclusion

The natural abundance of deuterated threonine is a fundamental property that has significant implications for various fields of scientific research. While the overall abundance of deuterium is low, its presence can be precisely quantified using advanced analytical techniques such as GC-C-IRMS, LC-MS/MS, and NMR spectroscopy. Understanding the baseline isotopic composition of threonine is crucial for the accurate interpretation of stable isotope tracer studies and for the development of deuterated pharmaceuticals. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with threonine and other amino acids.

References

The Biological Role of L-Threonine in Metabolic Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: L-Threonine is an indispensable, polar amino acid, crucial for a myriad of physiological functions in humans and other mammals.[1] As it cannot be synthesized de novo by the human body, it must be acquired through dietary intake.[1][2] L-Threonine is not only a fundamental building block for protein synthesis, including critical structural proteins like collagen and elastin, but also a key player in immune function and gut health.[][4] Its metabolic significance extends to its role as a precursor for other amino acids, such as glycine (B1666218) and serine, and its participation in one-carbon metabolism.[2] Recent research has further illuminated its function as a signaling molecule, capable of influencing cell proliferation and survival through major signaling cascades like PI3K/Akt and mTOR.[5] This guide provides an in-depth exploration of the metabolic pathways involving L-Threonine, presents quantitative data, details relevant experimental protocols, and visualizes key processes to support researchers, scientists, and drug development professionals.

L-Threonine Metabolic Pathways

The metabolism of L-Threonine is a complex network of anabolic and catabolic reactions that are critical for cellular homeostasis. These pathways vary significantly across different organisms.

Catabolism of L-Threonine

In mammals, L-Threonine is primarily degraded through three distinct pathways, with differing physiological importance depending on the species.[6][7]

  • Threonine Dehydratase (STDH) Pathway: This is the principal catabolic route in humans.[8][9] The enzyme L-serine/threonine dehydratase catalyzes the deamination of L-Threonine to produce α-ketobutyrate (also known as 2-oxobutanoate) and ammonia.[2][6][10] α-ketobutyrate is subsequently converted into propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.[2]

  • Threonine Dehydrogenase (TDH) Pathway: L-Threonine is oxidized by the mitochondrial enzyme L-threonine 3-dehydrogenase to 2-amino-3-ketobutyrate.[2][10] This intermediate is then rapidly cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA .[2][10] While this pathway is a major route of threonine degradation in animals like pigs and rats, it is considered a minor pathway in adult humans, accounting for only 7-11% of total threonine catabolism.[11][12] This is largely because the human TDH gene is considered an expressed pseudogene with limited catalytic activity.[8][13]

  • Threonine Aldolase (B8822740) (TA) Pathway: This pathway involves the cleavage of L-Threonine by the enzyme threonine aldolase to yield glycine and acetaldehyde .[14] Similar to the TDH gene, the human gene for threonine aldolase is believed to be a non-functional pseudogene, rendering this pathway inactive in humans.[15]

L_Threonine_Catabolism thr L-Threonine path1_label Threonine Dehydratase (STDH) Pathway (Major in Humans) thr->path1_label path2_label Threonine Dehydrogenase (TDH) Pathway (Minor in Humans) thr->path2_label path3_label Threonine Aldolase (TA) Pathway (Inactive in Humans) thr->path3_label akb α-Ketobutyrate path1_label->akb STDH prop_coa Propionyl-CoA akb->prop_coa succ_coa Succinyl-CoA prop_coa->succ_coa tca TCA Cycle succ_coa->tca a3k 2-Amino-3-ketobutyrate path2_label->a3k TDH glycine1 Glycine a3k->glycine1 2-amino-3-ketobutyrate CoA ligase acetyl_coa Acetyl-CoA a3k->acetyl_coa 2-amino-3-ketobutyrate CoA ligase acetyl_coa->tca glycine2 Glycine path3_label->glycine2 TA acetaldehyde Acetaldehyde path3_label->acetaldehyde TA L_Threonine_Biosynthesis asp Aspartate asp_p Aspartate-4-phosphate asp->asp_p Aspartate Kinase asp_sa Aspartate semialdehyde asp_p->asp_sa Aspartate Semialdehyde Dehydrogenase homoserine Homoserine asp_sa->homoserine Homoserine Dehydrogenase homoserine_p O-Phospho-homoserine homoserine->homoserine_p Homoserine Kinase thr L-Threonine homoserine_p->thr Threonine Synthase thr->asp Feedback Inhibition L_Threonine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus transporter Amino Acid Transporter (Lipid Raft) pi3k PI3K transporter->pi3k thr L-Threonine thr->transporter akt Akt pi3k->akt mapk MAPKs (ERK, p38, JNK) akt->mapk mtorc1 mTORC1 akt->mtorc1 mapk->mtorc1 p70s6k p70S6K mtorc1->p70s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Cell Proliferation (G1/S Transition) p70s6k->proliferation eif4ebp1->proliferation inhibits MS_Workflow sample Biological Sample (Plasma, Cells, Tissue) extraction Metabolite Extraction (e.g., Protein Precipitation) sample->extraction separation Chromatographic Separation (LC or GC) extraction->separation ionization Ionization (e.g., ESI) separation->ionization ms_analysis Mass Spectrometry Analysis (e.g., MRM on Triple Quad) ionization->ms_analysis data_proc Data Processing (Peak Integration, Quantification) ms_analysis->data_proc result Metabolite Concentrations data_proc->result

References

An In-depth Technical Guide to L-Threonine-d2: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Threonine-d2, a deuterated stable isotope of the essential amino acid L-threonine (B559522). This document details its physicochemical properties, its critical role as an internal standard in quantitative analysis, and its application in metabolic and signaling pathway research.

Core Physicochemical Data

This compound is a valuable tool in metabolic research and quantitative proteomics due to its distinct mass shift compared to its endogenous counterpart, L-Threonine. This key characteristic allows for precise differentiation and quantification in complex biological matrices.

PropertyValueReference
CAS Number 1202936-45-5[1]
Molecular Formula C₄H₇D₂NO₃[1]
Synonyms L-Threonine-2,3-d2, (2S,3R)-2-Amino-3-hydroxybutanoic-2,3-d2 acid[1]

Quantitative Applications: Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of L-threonine in various biological samples.[2] This technique is the gold standard for quantitative analysis due to its high precision and accuracy, which corrects for sample loss during preparation and variations in instrument response.[3]

Experimental Protocol: Quantification of L-Threonine in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of L-threonine in a plasma sample using this compound as an internal standard.

1. Sample Preparation:

  • To a 100 µL plasma sample, add a known concentration of this compound solution (e.g., 10 µL of a 10 µg/mL solution).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separation is typically achieved using a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte and internal standard.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • L-Threonine: Precursor ion (Q1) m/z 120.1 → Product ion (Q3) m/z 74.1

      • This compound: Precursor ion (Q1) m/z 122.1 → Product ion (Q3) m/z 76.1

3. Data Analysis:

  • The concentration of L-threonine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-threonine and a fixed concentration of this compound.

Caption: Experimental workflow for quantifying L-threonine.

L-Threonine in Cellular Signaling and Metabolism

L-threonine is not only a fundamental building block of proteins but also a key player in various metabolic and signaling pathways.[4] Understanding these pathways is crucial for drug development and disease research. This compound can be used as a tracer in metabolic flux analysis to elucidate the dynamics of these pathways.[1]

Key Metabolic Pathways

L-threonine is involved in several key metabolic routes:

  • Protein Synthesis: As an essential amino acid, its primary role is in the synthesis of proteins.

  • Glycine (B1666218) and Acetyl-CoA Production: L-threonine can be catabolized to glycine and acetyl-CoA, which are crucial for various metabolic processes, including the citric acid cycle.[4]

  • Mucin Synthesis: It is a critical component of mucins, which are essential for gut health and integrity.[4]

Signaling Pathways

Recent research has highlighted the role of L-threonine as a signaling molecule, particularly in regulating cell growth and proliferation through the following pathways:

  • PI3K/Akt Pathway: L-threonine can activate the PI3K/Akt signaling pathway, which is central to cell survival and growth.[5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be influenced by L-threonine levels.[5]

  • mTORC1 Pathway: L-threonine is a known activator of the mTORC1 signaling pathway, a master regulator of cell growth and metabolism.[6]

Caption: L-Threonine's role in key signaling pathways.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and metabolic research. Its application as an internal standard ensures the highest level of accuracy in quantitative studies, while its use as a metabolic tracer provides invaluable insights into the complex roles of L-threonine in cellular physiology and pathology. The methodologies and pathways described in this guide offer a solid foundation for the effective utilization of this compound in advancing scientific discovery.

References

Solubility Profile of L-Threonine-d2 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Threonine (B559522), which serves as a close proxy for L-Threonine-d2, in common laboratory solvents. Due to the isotopic substitution of deuterium (B1214612) for hydrogen not significantly altering the physicochemical properties that govern solubility, the data presented for L-Threonine is considered a reliable reference for its deuterated counterpart. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of L-Threonine has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers.

SolventTemperature (°C)SolubilityMolar Solubility (mol/kg)Reference
Water2597.0 mg/mL0.8220[1][2]
Water2550 mg/mL-[2]
Ethanol (B145695)-Practically insoluble-[1]
Acetic Acid30-55Higher than in other organic solvents-[3]
Methanol (B129727)-Low-[3]
Acetone (B3395972)-Low-[3]
Ethylene Glycol25-0.3101[4]
N,N-Dimethylformamide (DMF)25-0.1337[4]
Dimethylsulfoxide (DMSO)25-0.1107[4]
Acetonitrile (ACN)25-0.1188[4]

Note: The solubility of L-Threonine in ethanol is reported as "practically insoluble" or very low. Quantitative values for methanol and acetone were not specified but noted to be low.[1][3]

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of amino acids like L-Threonine. The choice of method often depends on the solvent, the expected solubility range, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5]

Principle: This method involves preparing a saturated solution of the solute at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Protocol:

  • Sample Preparation: An excess amount of L-Threonine is added to a known volume or mass of the desired solvent in a sealed container (e.g., a vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

  • Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

  • Sample Withdrawal: A known aliquot of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe or pipette.

  • Solvent Evaporation: The solvent from the aliquot is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Mass Determination: The mass of the remaining dry solute is determined using an analytical balance.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

Spectrophotometric Method (Ninhydrin Assay)

For amino acids with low solubility, a spectrophotometric method using ninhydrin (B49086) can be employed for more sensitive quantification.[6]

Principle: Ninhydrin reacts with the primary amine group of amino acids to produce a deep purple-colored compound (Ruhemann's purple), which can be quantified by measuring its absorbance at a specific wavelength (typically around 570 nm). The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of the amino acid.

Detailed Protocol:

  • Preparation of Saturated Solution: A saturated solution of L-Threonine is prepared and equilibrated as described in the gravimetric method.

  • Serial Dilution: The clear supernatant is carefully withdrawn and serially diluted with the appropriate solvent to bring the concentration within the linear range of the ninhydrin assay.

  • Standard Curve Preparation: A series of standard solutions of L-Threonine with known concentrations are prepared.

  • Ninhydrin Reaction: A specific volume of the ninhydrin reagent is added to both the diluted samples and the standard solutions. The mixtures are then heated in a water bath for a set time (e.g., 15-20 minutes) to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, the absorbance of each solution is measured using a spectrophotometer at the appropriate wavelength.

  • Concentration Determination: The concentration of L-Threonine in the diluted samples is determined from the standard curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC is a highly sensitive and specific method for determining the concentration of solutes, making it particularly useful for compounds with very low solubility or for analyzing mixtures.[6]

Principle: UPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing the peak area or height from the chromatogram to that of a standard of known concentration.

Detailed Protocol:

  • Saturated Solution Preparation: A saturated solution is prepared and equilibrated as previously described.

  • Sample Preparation: The supernatant is filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter. The filtrate may require dilution with the mobile phase.

  • Standard Preparation: A series of standard solutions of L-Threonine are prepared and filtered in the same manner as the samples.

  • Chromatographic Analysis: The prepared samples and standards are injected into the UPLC system. A suitable column and mobile phase are used to achieve good separation and peak shape for L-Threonine. Detection is typically performed using a UV or mass spectrometry detector.

  • Quantification: A calibration curve is constructed by plotting the peak area/height of the standards against their concentrations. The concentration of L-Threonine in the sample is then determined from this curve.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification & Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation/Settling) equilibrate->separate analysis_choice Choose Method separate->analysis_choice gravimetric Gravimetric Method analysis_choice->gravimetric High Solubility spectrophotometric Spectrophotometric Method analysis_choice->spectrophotometric Low Solubility uplc UPLC Method analysis_choice->uplc Very Low Solubility/ Mixture Analysis quantify_grav Evaporate solvent & weigh residue gravimetric->quantify_grav quantify_spec Measure absorbance & compare to standards spectrophotometric->quantify_spec quantify_uplc Analyze chromatogram & compare to standards uplc->quantify_uplc calculate Calculate Solubility quantify_grav->calculate quantify_spec->calculate quantify_uplc->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Introduction to L-Threonine and Its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of L-Threonine-d2 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of the essential amino acid L-Threonine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as metabolic tracing, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry.

L-Threonine is an essential α-amino acid that plays a critical role in protein synthesis, metabolism, and immune function.[1] Its structure contains two chiral centers, with the L-isomer being the biologically active form.[2] The deuteration of molecules, such as L-Threonine, involves the substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This substitution results in a compound that is chemically similar to its non-deuterated counterpart but has a higher mass. This mass difference is readily detectable by mass spectrometry, making this compound an invaluable tool in various research applications.[3]

Physical and Chemical Properties

The physical properties of this compound powder are crucial for its handling, storage, and application in experimental settings. A comparison with non-deuterated L-Threonine is provided below.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and L-Threonine.

Table 1: General and Physical Properties

PropertyThis compoundL-Threonine
Appearance A solid.White crystalline powder.[1][2][4]
Molecular Formula C₄H₇D₂NO₃[5][6]C₄H₉NO₃[1][2]
Molecular Weight 121.13 g/mol [6]119.12 g/mol [2][7]
Melting Point Not available256 °C (decomposes)[1][8]
Purity ≥99% deuterated forms (d1-d2)[5]Typically ≥98.5%[2][7]
Storage -20°C[5]Room Temperature[1]

Table 2: Solubility Data

SolventThis compoundL-Threonine
Water 50 mg/mL (requires sonication)[3]97.0 mg/mL at 25°C[9]
PBS (pH 7.2) 2 mg/mLSoluble
Ethanol Not availableInsoluble[9]
Ethyl Ether Not availableInsoluble[9]
Chloroform Not availableInsoluble[9]

Experimental Protocols

This section details the methodologies for the deuteration of amino acids and the analysis of their physical properties.

Protocol for Direct Deuteration of Amino Acids

A common method for the deuteration of amino acids is through a platinum-catalyzed hydrogen-deuterium exchange reaction.[10][11]

Objective: To achieve selective and stable incorporation of deuterium into L-Threonine.

Materials:

  • L-Threonine

  • Deuterium oxide (D₂O)

  • Platinum on carbon (Pt/C) catalyst

  • Reaction vessel suitable for high temperature and pressure

Procedure:

  • A mixture of L-Threonine, D₂O, and the Pt/C catalyst is prepared in the reaction vessel.

  • The reaction is carried out under elevated temperature and pressure. Reaction conditions (temperature, pressure, and reaction time) are optimized to control the level of deuteration.

  • Upon completion, the catalyst is filtered off, and the deuterated L-Threonine is isolated from the reaction mixture.

  • Purification is typically achieved by recrystallization.[12]

Characterization of Deuterated L-Threonine

3.2.1 Determination of Deuteration Level:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to determine the positions and extent of deuterium incorporation. The disappearance of proton signals and the appearance of deuterium signals in the respective spectra provide a quantitative measure of deuteration.[10]

3.2.2 Melting Point Determination:

  • A calibrated melting point apparatus is used. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.[8]

3.2.3 Solubility Assessment:

  • Known amounts of the powder are added to a fixed volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined, often using spectroscopic or chromatographic techniques. For this compound, sonication may be required to achieve the stated solubility in water.[3]

Analytical Workflow for L-Threonine Quantification

This compound is frequently used as an internal standard for the accurate quantification of L-Threonine in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is Add this compound (Internal Standard) sample->is extract Protein Precipitation & Extraction is->extract lc Liquid Chromatography Separation extract->lc ms Mass Spectrometry Detection lc->ms quant Quantification ms->quant ratio Calculate Peak Area Ratio (L-Threonine / this compound) quant->ratio curve Calibration Curve ratio->curve conc Determine L-Threonine Concentration curve->conc

Caption: Experimental workflow for the quantification of L-Threonine using this compound as an internal standard.

L-Threonine Signaling Pathways

L-Threonine is not only a building block for proteins but also acts as a signaling molecule, notably in regulating cell proliferation.

PI3K/Akt/mTOR Signaling Pathway in Embryonic Stem Cells

L-Threonine has been shown to stimulate the proliferation of mouse embryonic stem cells (mESCs) by activating the PI3K/Akt/mTOR signaling pathway.[13][14] This pathway is crucial for cell cycle progression from the G1 to the S phase.[15]

G Thr L-Threonine Transporter Amino Acid Transporter (in Lipid Raft/Caveolae) Thr->Transporter stimulates PI3K PI3K Transporter->PI3K activates Akt Akt PI3K->Akt activates MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs activates mTORC1 mTORC1 Akt->mTORC1 activates MAPKs->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 activates CellCycle G1/S Phase Transition & Cell Proliferation p70S6K->CellCycle fourEBP1->CellCycle

Caption: L-Threonine-induced signaling pathway promoting embryonic stem cell proliferation.[13][14]

Conclusion

This compound is a critical tool for researchers in various scientific disciplines. Its distinct physical properties, particularly its molecular weight, allow for its use as a reliable internal standard in quantitative analyses. Understanding its physical characteristics, the methods for its synthesis and characterization, and its biological roles is essential for its effective application in research and development. This guide provides foundational technical information to support the use of this compound in advanced scientific studies.

References

The Metabolic Fate of Deuterated Amino Acids In Vivo: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated amino acids, stable isotope-labeled analogs of their naturally occurring counterparts, have emerged as indispensable tools in biomedical research and drug development. By strategically replacing hydrogen with deuterium (B1214612) atoms, researchers can subtly modify the physicochemical properties of these fundamental biological building blocks. This in-depth technical guide explores the in vivo metabolic fate of deuterated amino acids, providing a comprehensive resource on their applications, the underlying principles of their metabolic processing, and detailed experimental methodologies. We delve into the kinetic isotope effect and its profound implications for drug metabolism and pharmacokinetics. Furthermore, this guide presents quantitative data from key studies, detailed experimental protocols for in vivo tracing, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful technology.

Core Principles: The Kinetic Isotope Effect and Its Metabolic Consequences

The substitution of hydrogen with its heavier, stable isotope, deuterium, forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor alteration has significant consequences for the kinetics of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] In the context of in vivo metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step in the breakdown of molecules.[2] By replacing hydrogen with deuterium at these metabolically susceptible sites, the rate of metabolism can be significantly reduced.[2] This "deuterium switch" can lead to a more favorable pharmacokinetic profile for drugs by slowing down their metabolic clearance.[3]

This principle is not only pivotal in drug development but also in tracing metabolic pathways. The distinct mass of deuterated molecules allows for their precise tracking and quantification using mass spectrometry, providing unparalleled insights into the dynamic processes of amino acid metabolism, protein synthesis, and metabolic flux in living organisms.[4][5]

Data Presentation: Quantitative Insights into Metabolic Fate

The strategic deuteration of amino acids and drug molecules containing amino acid scaffolds can lead to significant alterations in their metabolic profiles and pharmacokinetic properties. The following tables summarize key quantitative data from in vivo studies, highlighting the impact of deuterium substitution.

Table 1: In Vivo Conversion of Deuterated Phenylalanine to Tyrosine

This table presents data from a study that directly measured the in vivo conversion rate of L-[ring-2H5]phenylalanine to L-[2H4]tyrosine in healthy adult volunteers, providing a quantitative look at a key metabolic pathway.[6]

ParameterValue (μmol · kg⁻¹ · h⁻¹)
Phenylalanine Turnover Rate36.1 ± 5.1
Tyrosine Turnover Rate39.8 ± 3.5
Conversion Rate of Phenylalanine to Tyrosine 5.83 ± 0.59

Data represents the mean ± SD for 6 healthy adult volunteers in a postabsorptive state.[6]

Table 2: Comparative Pharmacokinetics of a Deuterated vs. Non-Deuterated Drug

This table illustrates the impact of deuteration on the pharmacokinetic profile of the drug enzalutamide (B1683756), demonstrating the practical application of the kinetic isotope effect in drug development.[7]

Pharmacokinetic ParameterEnzalutamide (Non-Deuterated)d₃-Enzalutamide (Deuterated)Fold Change
Cₘₐₓ (ng/mL) 1024 ± 2151386 ± 2641.35
AUC₀₋t (ng·h/mL) 12547 ± 287425341 ± 54872.02
t₁/₂ (h) 6.8 ± 1.28.2 ± 1.51.21
CL/F (L/h/kg) 0.82 ± 0.190.41 ± 0.090.50

Data obtained from oral administration to male Sprague Dawley rats.[7]

Experimental Protocols: Methodologies for In Vivo Analysis

The study of the in vivo metabolic fate of deuterated amino acids relies on robust experimental protocols. Below are detailed methodologies for key experiments in this field.

Protocol for In Vivo Tracing of a Deuterated Amino Acid (e.g., L-[ring-²H₅]phenylalanine)

This protocol outlines the steps for an in vivo study to quantify the conversion of a deuterated amino acid to its metabolite.[6]

Objective: To determine the in vivo conversion rate of L-[ring-²H₅]phenylalanine to L-[²H₄]tyrosine.

Materials:

  • L-[ring-²H₅]phenylalanine

  • L-[1-¹³C]tyrosine (for determining tyrosine turnover)

  • Sterile saline solution for infusion

  • Syringe pumps

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

Procedure:

  • Subject Preparation: Healthy adult volunteers are studied in a postabsorptive state (e.g., after an overnight fast).

  • Tracer Infusion:

    • A primed, continuous intravenous infusion of L-[ring-²H₅]phenylalanine is initiated. The priming dose helps to rapidly achieve isotopic steady state.

    • After a period to allow for equilibration (e.g., 9-10 hours), a primed, continuous intravenous infusion of a second tracer, such as L-[1-¹³C]tyrosine, is started to independently measure tyrosine kinetics.[6]

  • Blood Sampling: Venous blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) during the tracer infusions.

  • Sample Processing:

    • Plasma is separated from whole blood by centrifugation.

    • Internal standards are added to the plasma samples for accurate quantification.

    • Plasma proteins are precipitated (e.g., with sulfosalicylic acid), and the supernatant containing free amino acids is collected.

  • Derivatization: The amino acids in the supernatant are chemically derivatized to make them volatile for GC-MS analysis. For example, they can be converted to their N-trifluoroacetyl-, methyl ester derivatives.

  • GC-MS Analysis: The derivatized samples are injected into the GC-MS. The different isotopic forms of phenylalanine and tyrosine are separated by gas chromatography and their isotopic enrichments are determined by mass spectrometry.

  • Data Analysis: The rates of appearance (flux) of phenylalanine and tyrosine, and the rate of conversion of phenylalanine to tyrosine, are calculated from the isotopic enrichments at steady state using appropriate metabolic models.

Protocol for Measuring Protein Synthesis using Deuterated Water (D₂O)

This protocol describes a common method for assessing in vivo protein synthesis rates by labeling non-essential amino acids with deuterium from D₂O.[8]

Objective: To measure the fractional synthesis rate (FSR) of proteins in a specific tissue (e.g., muscle).

Materials:

  • Deuterium oxide (D₂O, heavy water)

  • Drinking water for animals or sterile saline for injection

  • Tissue biopsy equipment

  • Homogenizer

  • Reagents for protein hydrolysis (e.g., 6M HCl)

  • Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or GC-MS

  • Derivatization reagents for amino acids

Procedure:

  • D₂O Administration:

    • A priming dose of D₂O is administered to the subject (human or animal) to rapidly enrich the body water pool. This can be done via intraperitoneal injection in animals or orally in humans.[8]

    • The subject is then maintained on a specific enrichment of D₂O in their drinking water for the duration of the study.

  • Tissue Sampling: Tissue biopsies are collected at baseline and at one or more time points after D₂O administration.

  • Protein Isolation and Hydrolysis:

    • The tissue sample is homogenized, and the protein fraction is isolated (e.g., through precipitation).

    • The isolated protein is hydrolyzed into its constituent amino acids by heating in a strong acid (e.g., 6M HCl at 110°C for 24 hours).

  • Amino Acid Analysis:

    • The amino acid hydrolysate is purified and derivatized.

    • The isotopic enrichment of a non-essential amino acid, typically alanine (B10760859), is measured using GC-C-IRMS or GC-MS.

  • Precursor Enrichment: The deuterium enrichment of body water is measured from a plasma or saliva sample, which serves as the precursor pool enrichment.

  • FSR Calculation: The fractional synthesis rate of the protein is calculated based on the rate of incorporation of deuterium-labeled alanine into the protein over time, relative to the precursor enrichment.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the in vivo fate of deuterated amino acids.

Metabolic_Fate_of_Phenylalanine cluster_ingestion Ingestion & Absorption cluster_circulation Systemic Circulation cluster_protein Protein Metabolism cluster_catabolism Catabolism Deuterated_Phenylalanine Deuterated Phenylalanine (Phe-D) Plasma_Phe_D Plasma Phe-D Deuterated_Phenylalanine->Plasma_Phe_D Protein_Synthesis Protein Synthesis Plasma_Phe_D->Protein_Synthesis Phenylalanine_Hydroxylase Phenylalanine Hydroxylase (PAH) Plasma_Phe_D->Phenylalanine_Hydroxylase Incorporated_Phe_D Incorporated into Proteins Protein_Synthesis->Incorporated_Phe_D Protein_Degradation Protein Degradation Incorporated_Phe_D->Protein_Degradation Protein_Degradation->Plasma_Phe_D Tyrosine_D Deuterated Tyrosine (Tyr-D) Phenylalanine_Hydroxylase->Tyrosine_D Further_Metabolism Further Catabolism (e.g., to Fumarate, Acetoacetate) Tyrosine_D->Further_Metabolism

Caption: Metabolic fate of deuterated phenylalanine in vivo.

Leucine_Metabolism Deuterated_Leucine Deuterated Leucine (Leu-D) BCAT Branched-Chain Amino Acid Transaminase (BCAT) Deuterated_Leucine->BCAT KIC_D Deuterated α-Ketoisocaproate (KIC-D) BCAT->KIC_D BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIC_D->BCKDH KIC_Dioxygenase KIC Dioxygenase KIC_D->KIC_Dioxygenase Isovaleryl_CoA_D Deuterated Isovaleryl-CoA BCKDH->Isovaleryl_CoA_D TCA_Cycle TCA Cycle Intermediates Isovaleryl_CoA_D->TCA_Cycle HMB_D Deuterated β-Hydroxy-β-Methylbutyrate (HMB-D) KIC_Dioxygenase->HMB_D

Caption: Catabolic pathways of deuterated leucine.

D2O_Labeling_Workflow cluster_administration In Vivo Labeling cluster_metabolism Metabolic Incorporation cluster_analysis Sample Analysis D2O_Admin D₂O Administration (Oral or Injection) Body_Water_Enrichment Body Water Enrichment D2O_Admin->Body_Water_Enrichment Transamination Transamination of Non-Essential Amino Acids Body_Water_Enrichment->Transamination Deuterated_AAs Deuterated Amino Acids (e.g., Alanine-D) Transamination->Deuterated_AAs Protein_Synthesis Protein Synthesis Deuterated_AAs->Protein_Synthesis Labeled_Proteins Incorporation into Proteins Protein_Synthesis->Labeled_Proteins Tissue_Biopsy Tissue Biopsy Labeled_Proteins->Tissue_Biopsy Protein_Hydrolysis Protein Hydrolysis Tissue_Biopsy->Protein_Hydrolysis AA_Derivatization Amino Acid Derivatization Protein_Hydrolysis->AA_Derivatization GC_MS_Analysis GC-MS/GC-C-IRMS Analysis AA_Derivatization->GC_MS_Analysis FSR_Calculation Fractional Synthesis Rate (FSR) Calculation GC_MS_Analysis->FSR_Calculation

Caption: Experimental workflow for D₂O labeling to measure protein synthesis.

Conclusion

The use of deuterated amino acids in in vivo research has revolutionized our ability to study metabolic processes with high precision and to develop safer, more effective therapeutics. The kinetic isotope effect provides a powerful mechanism to modulate drug metabolism, leading to improved pharmacokinetic profiles. As analytical technologies such as mass spectrometry continue to advance in sensitivity and resolution, the application of deuterated amino acids as metabolic tracers will undoubtedly uncover even more intricate details of biological systems. This technical guide provides a foundational understanding and practical methodologies for researchers, scientists, and drug development professionals to effectively harness the potential of deuterated amino acids in their work, ultimately contributing to advancements in human health.

References

An In-depth Technical Guide to the Key Differences Between L-Threonine and L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between L-Threonine and its deuterated isotopologue, L-Threonine-d2. It is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge required to effectively utilize these compounds in their experimental designs. This document details their distinct physicochemical properties, explores their primary applications, and provides in-depth experimental protocols for their use in mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Distinctions: L-Threonine vs. This compound

L-Threonine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in protein synthesis, metabolism, and the proper functioning of the central nervous system, liver, and immune system.

This compound is a stable isotope-labeled version of L-Threonine where two hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution is most commonly at the 2 and 3 positions of the carbon backbone (L-threonine-2,3-d2). While chemically similar to its non-deuterated counterpart, this subtle alteration in mass imparts unique properties that make this compound an invaluable tool in various analytical and research applications. The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer for metabolic studies.[1][2]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative differences between L-Threonine and this compound, providing a clear and structured comparison of their fundamental properties.

PropertyL-ThreonineThis compound (L-threonine-2,3-d2)
Molecular Formula C₄H₉NO₃C₄H₇D₂NO₃
Molecular Weight 119.12 g/mol 121.13 g/mol
Isotopic Purity Not ApplicableTypically ≥98% deuterated forms (d₁-d₂)
Primary Applications Nutritional supplement, component of cell culture media, biochemical researchInternal standard for mass spectrometry, metabolic tracer in research

Experimental Protocols: Methodologies for Key Experiments

The utilization of this compound in research necessitates precise and validated experimental protocols. This section provides detailed methodologies for the two primary applications of this deuterated amino acid: as an internal standard in LC-MS/MS for quantitative analysis and as a tracer in metabolic flux analysis.

Quantitative Analysis of L-Threonine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of L-Threonine in a biological matrix such as plasma or cell culture lysate.

Objective: To accurately determine the concentration of L-Threonine in a biological sample.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • L-Threonine analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS/MS system with an appropriate column (e.g., HILIC or reversed-phase C18)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw biological samples on ice.

    • In a microcentrifuge tube, add 100 µL of the biological sample.

    • Add a known concentration of this compound internal standard to each sample. The final concentration should be similar to the expected concentration of the analyte.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A column suitable for polar analytes, such as a HILIC column or a C18 column with an appropriate ion-pairing agent-free mobile phase.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar amino acids. The gradient should be optimized to ensure good separation of L-Threonine from other matrix components.

      • Flow Rate: 0.3 - 0.5 mL/min

      • Injection Volume: 5 - 10 µL

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • L-Threonine: Precursor ion (m/z) 120.1 → Product ion (m/z) 74.1

        • This compound: Precursor ion (m/z) 122.1 → Product ion (m/z) 76.1

      • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the L-Threonine and this compound MRM transitions.

    • Calculate the ratio of the peak area of L-Threonine to the peak area of this compound.

    • Generate a calibration curve using known concentrations of L-Threonine standard solutions spiked with the same constant concentration of this compound.

    • Determine the concentration of L-Threonine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Metabolic Flux Analysis using this compound as a Tracer

This protocol provides a framework for tracing the metabolic fate of L-Threonine in a cell culture system.

Objective: To determine the incorporation of L-Threonine into metabolic pathways.

Materials:

  • Cell line of interest

  • Cell culture medium deficient in L-Threonine

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Liquid nitrogen

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Aspirate the standard medium and wash the cells twice with pre-warmed PBS.

    • Replace the medium with L-Threonine-deficient medium supplemented with a known concentration of this compound.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding liquid nitrogen directly to the culture plate.

    • Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.

    • Collect the cell lysate into a microcentrifuge tube.

    • Vortex and centrifuge to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS method optimized for the detection of threonine and its downstream metabolites.

    • Monitor for the mass isotopologues of threonine and its potential metabolic products to track the incorporation of deuterium.

  • Data Analysis:

    • Determine the fractional labeling of threonine and its metabolites at each time point by measuring the relative abundance of the deuterated and non-deuterated forms.

    • Use metabolic flux analysis software to model the data and calculate the rates of metabolic pathways involving threonine.

Visualizing Key Concepts: Diagrams and Workflows

Visual representations are crucial for understanding complex biological and experimental processes. The following diagrams, created using the DOT language, illustrate the catabolic pathway of L-Threonine and a typical experimental workflow for quantitative analysis.

L_Threonine_Catabolism L_Threonine L-Threonine TDH Threonine Dehydrogenase L_Threonine->TDH Amino_3_oxobutanoate 2-Amino-3-oxobutanoate TDH->Amino_3_oxobutanoate A_CoA_Lyase 2-Amino-3-oxobutanoate CoA Lyase Amino_3_oxobutanoate->A_CoA_Lyase Glycine Glycine A_CoA_Lyase->Glycine Acetyl_CoA Acetyl-CoA A_CoA_Lyase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Catabolic pathway of L-Threonine via threonine dehydrogenase.

Quantitative_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Calibration_Curve Calibration Curve Construction Data_Processing->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of L-Threonine in Human Plasma using L-Threonine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Threonine is an essential amino acid crucial for protein synthesis, metabolism, and immune function. Accurate quantification of L-Threonine in biological matrices is vital for various research areas, including metabolic studies, nutritional analysis, and drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-Threonine in human plasma. The use of a stable isotope-labeled internal standard, L-Threonine-d2, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principles of Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to highly reliable and reproducible results.

Metabolic Significance of L-Threonine

L-Threonine is a key player in several metabolic pathways. It serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and serine, and is involved in the production of mucin in the gut. Furthermore, L-Threonine can be catabolized through various pathways, including the threonine dehydrogenase pathway, leading to the formation of acetyl-CoA and glycine. Understanding these pathways is essential for interpreting changes in L-Threonine concentrations in various physiological and pathological states.

Threonine_Metabolism Aspartate Aspartate L-Threonine L-Threonine Aspartate->L-Threonine Biosynthesis Protein Synthesis Protein Synthesis L-Threonine->Protein Synthesis Glycine Glycine L-Threonine->Glycine Catabolism Acetyl-CoA Acetyl-CoA L-Threonine->Acetyl-CoA Catabolism Pyruvate Pyruvate L-Threonine->Pyruvate Serine Serine Glycine->Serine TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Simplified metabolic pathways of L-Threonine.

Experimental Protocols

Materials and Reagents
  • L-Threonine (≥98% purity)

  • This compound (≥98% purity)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation
  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of L-Threonine and this compound in ultrapure water at a concentration of 1 mg/mL.

    • Prepare working standard solutions of L-Threonine by serial dilution of the stock solution.

    • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

  • Plasma Sample Preparation:

    • Thaw human plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Sample_Prep_Workflow cluster_prep Sample Preparation Plasma_Sample 100 µL Plasma Add_IS Add 20 µL this compound Plasma_Sample->Add_IS Inject Protein_Precipitation Add 400 µL Methanol Add_IS->Protein_Precipitation Inject Vortex Vortex Protein_Precipitation->Vortex Inject Centrifuge Centrifuge Vortex->Centrifuge Inject Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Inject Evaporation Evaporation Supernatant_Transfer->Evaporation Inject Reconstitution Reconstitution Evaporation->Reconstitution Inject LC_MS_Analysis LC_MS_Analysis Reconstitution->LC_MS_Analysis Inject

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Threonine120.174.115
This compound122.176.115

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Linearity of L-Threonine Quantification

Concentration Range (ng/mL)Correlation Coefficient (r²)
10 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC30< 10%< 10%90 - 110%
MQC300< 8%< 8%92 - 108%
HQC800< 5%< 5%95 - 105%
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery

AnalyteMean Recovery (%)
L-Threonine> 85%

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the selective and accurate quantification of L-Threonine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures reliable results by correcting for matrix effects and procedural losses. The described protocol is suitable for high-throughput analysis in clinical research and drug development settings.

References

Application Notes and Protocols for L-Threonine-d2 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics.[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the direct comparison of protein abundance between different cell populations. L-Threonine-d2, a deuterated stable isotope of the essential amino acid L-Threonine (B559522), serves as a valuable tool for these quantitative studies.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in quantitative proteomics experiments. The information is tailored for researchers in academia and industry engaged in cell signaling studies, drug target identification, and protein turnover analysis.

Principle of SILAC using this compound

The core principle of SILAC involves growing two or more populations of cells in chemically identical culture media, with the exception that one population is supplied with the natural "light" L-Threonine, while the other receives "heavy" this compound.[1][4] Over several cell divisions, the this compound is incorporated into all newly synthesized proteins in the "heavy" population.

Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides.[1][5] The mass spectrometer can distinguish between the "light" and "heavy" peptide pairs based on the mass difference imparted by the deuterium (B1214612) atoms. The ratio of the signal intensities of the heavy and light peptide pairs accurately reflects the relative abundance of the corresponding protein in the different cell populations.[2][6]

Applications of this compound in Quantitative Proteomics

This compound based SILAC is a versatile technique with a broad range of applications, including:

  • Quantitative Analysis of Proteome Dynamics: Elucidating global changes in protein expression in response to various stimuli, such as drug treatment, growth factor stimulation, or environmental stress.[1]

  • Protein-Protein Interaction Studies: Identifying and quantifying dynamic interaction partners of a protein of interest through affinity purification-mass spectrometry (AP-MS).[1]

  • Post-Translational Modification (PTM) Analysis: Quantifying changes in the levels of specific PTMs, such as phosphorylation, on a proteome-wide scale.[7]

  • Protein Turnover and Dynamics: Measuring the rates of protein synthesis and degradation by pulse-chase SILAC (pSILAC) experiments.[1][8]

  • Secretome Analysis: Quantifying changes in the abundance of secreted proteins in the cell culture medium.[1]

  • Drug Target Identification: Identifying the cellular targets of drugs and elucidating their mechanism of action.[1]

Data Presentation: Quantitative Proteomics Analysis

The following table represents a hypothetical dataset from a SILAC experiment using this compound to compare protein expression in a treated versus a control cell line. The ratios represent the relative abundance of each protein in the treated sample compared to the control.

Protein IDGene NameProtein NameHeavy/Light RatioRegulationp-value
P04637TP53Cellular tumor antigen p532.54Up-regulated0.001
P60709ACTBActin, cytoplasmic 11.02Unchanged0.95
P10636HSP90AA1Heat shock protein HSP 90-alpha0.45Down-regulated0.005
Q06830PRKCAProtein kinase C alpha type3.11Up-regulated<0.001
P31749GSK3BGlycogen synthase kinase-3 beta0.98Unchanged0.89

Experimental Protocols

Protocol 1: Standard SILAC Labeling with this compound

This protocol outlines the steps for complete metabolic labeling of mammalian cells for a typical quantitative proteomics experiment.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Threonine, L-Lysine, and L-Arginine.

  • Dialyzed Fetal Bovine Serum (dFBS).[9]

  • "Light" L-Threonine, L-Lysine, and L-Arginine.

  • "Heavy" this compound, 13C6-L-Lysine, and 13C6-15N4-L-Arginine.

  • Phosphate-Buffered Saline (PBS).

  • Cell line of interest.

  • Standard cell culture reagents and equipment.

Procedure:

  • Media Preparation:

    • Prepare "Light" SILAC medium by supplementing the amino acid-deficient base medium with "light" L-Threonine, L-Lysine, and L-Arginine to their normal physiological concentrations. Add 10% dFBS and penicillin/streptomycin.

    • Prepare "Heavy" SILAC medium by supplementing the amino acid-deficient base medium with "heavy" this compound, 13C6-L-Lysine, and 13C6-15N4-L-Arginine to their normal physiological concentrations. Add 10% dFBS and penicillin/streptomycin.

  • Cell Culture and Labeling:

    • Culture the cells in the "Light" and "Heavy" SILAC media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids (>95%).[1][10]

    • Monitor cell growth and morphology to ensure that the heavy amino acids do not have a toxic effect.

    • Verify labeling efficiency by mass spectrometry analysis of a small aliquot of cells after 5-6 doublings.

  • Experimental Treatment:

    • Once complete labeling is achieved, apply the experimental treatment to the "Heavy" labeled cells (or "Light" cells in a label-swap replicate). The other cell population serves as the control.

  • Cell Harvesting and Lysis:

    • After treatment, wash the cells with ice-cold PBS and harvest them.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "Light" and "Heavy" cell lysates using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "Light" and "Heavy" lysates.[1]

  • Protein Digestion:

    • Digest the mixed protein sample into peptides using a protease such as trypsin. This can be done in-solution or in-gel.

  • Peptide Cleanup and Mass Spectrometry Analysis:

    • Desalt the peptide mixture using a C18 StageTip or similar desalting column.

    • Analyze the peptides by high-resolution LC-MS/MS.[5]

Considerations for using this compound:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier from reverse-phase liquid chromatography columns compared to their non-deuterated counterparts.[9] This can potentially complicate data analysis, and it is important to use data analysis software that can account for this shift.

  • Metabolic Conversion: While L-Threonine is an essential amino acid and less prone to metabolic conversion than amino acids like Arginine (which can be converted to Proline), it's good practice to be aware of potential metabolic pathways.[11][12][13] The catabolism of L-Threonine can lead to various metabolites.[14]

Protocol 2: Pulse-SILAC (pSILAC) for Protein Turnover Analysis

This protocol is designed to measure the rates of protein synthesis and degradation.

Procedure:

  • Initial Labeling:

    • Grow cells in "Heavy" SILAC medium containing this compound for at least 5-6 doublings to achieve a fully labeled proteome.

  • Pulse with Light Medium:

    • Wash the cells thoroughly with PBS to remove all traces of the "Heavy" medium.

    • Switch the cells to "Light" SILAC medium containing unlabeled L-Threonine.

  • Time-Course Harvesting:

    • Harvest cells at various time points after the switch to the "Light" medium (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation and Analysis:

    • For each time point, lyse the cells, digest the proteins, and analyze the peptides by LC-MS/MS as described in Protocol 1.

  • Data Analysis:

    • The rate of decrease in the Heavy/Light ratio for each peptide over time reflects the degradation rate of the corresponding protein. The rate of appearance of the "light" form represents the synthesis of new proteins.

Visualization of Workflows and Pathways

Experimental Workflow for SILAC

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Grow cells in 'Light' Medium (L-Threonine) Control Control Condition Light_Culture->Control Heavy_Culture Grow cells in 'Heavy' Medium (this compound) Treatment Experimental Condition Heavy_Culture->Treatment Lysis_Light Cell Lysis Control->Lysis_Light Lysis_Heavy Cell Lysis Treatment->Lysis_Heavy Quantification Protein Quantification Lysis_Light->Quantification Lysis_Heavy->Quantification Mixing Mix Equal Amounts Quantification->Mixing Digestion Tryptic Digestion Mixing->Digestion Cleanup Peptide Cleanup Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: A generalized experimental workflow for a SILAC experiment using this compound.

L-Threonine Catabolic Pathway

Threonine_Catabolism Threonine L-Threonine TDH Threonine Dehydrogenase (TDH) Threonine->TDH NAD+ -> NADH Glycine Glycine Threonine->Glycine Threonine aldolase Pyruvate Pyruvate Threonine->Pyruvate Threonine dehydratase Aminoacetone Aminoacetone TDH->Aminoacetone Aminoacetone->Glycine SuccinylCoA Succinyl-CoA Glycine->SuccinylCoA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA

Caption: Major catabolic pathways of L-Threonine in mammalian cells.[13][14]

References

Application Notes and Protocols for Metabolic Flux Analysis Using Deuterated Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the fate of isotopically labeled substrates, such as deuterated threonine, researchers can gain a detailed understanding of cellular metabolism. Threonine is an essential amino acid that plays a crucial role in protein synthesis, as well as being a precursor for other key metabolites like glycine (B1666218) and acetyl-CoA. This document provides detailed application notes and protocols for conducting MFA studies using deuterated threonine to investigate cellular metabolism, with a particular focus on applications in drug development and disease research.

Stable isotope tracers, including those labeled with deuterium (B1214612) (²H), are instrumental in these studies. When cells are cultured in the presence of deuterated threonine, the deuterium atoms are incorporated into downstream metabolites. The pattern and extent of this incorporation, as measured by mass spectrometry, provide a quantitative readout of the activity of various metabolic pathways. This approach allows for the elucidation of metabolic reprogramming in cancer, the identification of novel drug targets, and the assessment of drug efficacy.

Applications in Research and Drug Development

  • Oncology: Cancer cells often exhibit altered threonine metabolism to support their rapid proliferation and survival. Deuterated threonine tracing can elucidate these changes, identifying potential therapeutic targets within the threonine metabolic network.

  • Neurological Disorders: Threonine metabolism is implicated in the nervous system, and its dysregulation has been associated with certain neurological conditions. MFA can help to understand these metabolic perturbations.

  • Drug Efficacy and Mechanism of Action: By observing how a drug alters the metabolic fluxes downstream of threonine, researchers can gain insights into its mechanism of action and its impact on cellular metabolism.

  • Nutritional Science: Tracing the metabolic fate of essential amino acids like threonine is fundamental to understanding nutritional requirements and the metabolic consequences of dietary interventions.

Experimental Protocols

I. Cell Culture and Isotope Labeling

This protocol describes the steps for labeling mammalian cells with deuterated threonine for metabolic flux analysis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI 1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Threonine-free medium

  • Deuterated L-Threonine (e.g., L-Threonine-d2, MedchemExpress)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 70-80% confluency at the time of the experiment.

  • Adaptation to Labeled Medium (Optional but Recommended): To minimize metabolic shocks, adapt the cells to a medium containing a mix of labeled and unlabeled threonine for a few passages before the main experiment.

  • Labeling Experiment: a. Aspirate the standard culture medium from the cells. b. Wash the cells once with pre-warmed sterile PBS. c. Add pre-warmed threonine-free medium supplemented with the desired concentration of deuterated L-threonine and dFBS. The concentration of deuterated threonine should ideally match the concentration of threonine in the standard medium. d. Incubate the cells for a time course determined by the specific metabolic pathways of interest. For many central carbon metabolism pathways, isotopic steady state can be reached within several hours. It is recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal labeling time.

  • Harvesting: At each time point, proceed immediately to the metabolite extraction protocol.

II. Metabolite Extraction

This protocol outlines the procedure for quenching metabolic activity and extracting intracellular metabolites.

Materials:

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge tubes, pre-chilled

  • Centrifuge (refrigerated)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching: a. Aspirate the labeling medium from the culture plate. b. Immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and quench all metabolic activity.

  • Extraction: a. Add a sufficient volume of pre-chilled 80% methanol to the frozen cells (e.g., 1 mL for a 10 cm dish). b. Use a cell scraper to scrape the cells into the methanol. c. Transfer the cell suspension to a pre-chilled centrifuge tube. d. Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator. Store the dried pellets at -80°C until analysis.

III. Mass Spectrometry Analysis

This section provides a general workflow for the analysis of deuterated metabolites by mass spectrometry (MS). The specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography (LC) system.

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Separate the metabolites using a suitable LC method. Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like amino acids.

  • Mass Spectrometry Detection: a. Operate the mass spectrometer in a suitable ionization mode (positive or negative) to detect threonine and its downstream metabolites. b. Acquire data in full scan mode to obtain the mass isotopomer distributions (MIDs) of the metabolites of interest. c. Tandem MS (MS/MS) can be used to confirm the identity of metabolites and to obtain fragmentation patterns that can provide more detailed information on the position of the deuterium labels.

  • Data Analysis: a. Identify the peaks corresponding to threonine and its expected downstream metabolites (e.g., glycine, acetyl-CoA precursors). b. Determine the mass isotopomer distribution for each metabolite. This involves correcting for the natural abundance of isotopes. c. Use specialized software (e.g., INCA, OpenMebius) to perform metabolic flux calculations by fitting the measured MIDs to a metabolic model.

Data Presentation

Quantitative data from metabolic flux analysis experiments should be presented in a clear and structured manner to facilitate comparison and interpretation. The following tables provide templates for presenting such data.

Note: Quantitative flux data from MFA studies specifically using deuterated threonine is not widely available in the public domain. The data presented in the following tables are illustrative examples to demonstrate how such data would be structured and should not be considered as experimental results.

Table 1: Relative Abundance of Mass Isotopomers of Threonine and Downstream Metabolites

MetaboliteIsotopomerControl Condition (%)Treated Condition (%)
ThreonineM+05.04.5
M+110.09.0
M+285.086.5
GlycineM+090.075.0
M+18.020.0
M+22.05.0
CitrateM+095.080.0
M+14.015.0
M+21.05.0

Table 2: Calculated Metabolic Fluxes (Normalized to Threonine Uptake Rate)

Metabolic PathwayReactionControl Flux (Arbitrary Units)Treated Flux (Arbitrary Units)Fold Change
Threonine CatabolismThreonine -> Glycine1001501.5
Threonine CatabolismThreonine -> Acetyl-CoA50250.5
TCA CycleAcetyl-CoA -> Citrate2001800.9
Glycine Cleavage SystemGlycine -> CO₂ + NH₄⁺801201.5

Visualizations

Diagrams are essential for visualizing complex biological information. The following are examples of diagrams created using the DOT language to illustrate experimental workflows and signaling pathways relevant to threonine metabolism.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Cell Seeding labeling Deuterated Threonine Labeling seeding->labeling quenching Quenching in Liquid Nitrogen labeling->quenching extraction Extraction with 80% Methanol quenching->extraction drying Drying extraction->drying lcms LC-MS/MS Analysis drying->lcms data_processing Data Processing & MID Calculation lcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa

Experimental Workflow for Deuterated Threonine MFA.

threonine_metabolism Thr Deuterated Threonine AKB α-ketobutyrate Thr->AKB Threonine Dehydratase Gly Glycine Thr->Gly Threonine Dehydrogenase AcCoA Acetyl-CoA Thr->AcCoA Threonine Dehydrogenase Protein Protein Synthesis Thr->Protein PropCoA Propionyl-CoA AKB->PropCoA TCA TCA Cycle PropCoA->TCA Gly->TCA AcCoA->TCA

Simplified Threonine Catabolic Pathways.

mtor_signaling AminoAcids Amino Acids (including Threonine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Amino Acid Sensing by the mTORC1 Pathway.

Application Notes and Protocols for L-Threonine-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine is an essential amino acid crucial for protein synthesis, post-translational modifications, and various metabolic processes. Stable isotope-labeled L-Threonine, such as L-Threonine-d2, serves as a powerful tool in metabolic research, particularly in the fields of quantitative proteomics and metabolic flux analysis. By incorporating a stable, non-radioactive isotope, researchers can trace the metabolic fate of threonine, quantify protein turnover, and elucidate complex cellular signaling pathways. These application notes provide detailed protocols for the use of this compound in cell culture for quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and for metabolic flux analysis.

Principles

The core principle behind using this compound is its utility as a tracer. In SILAC-based proteomics, cells are cultured in a medium where natural ("light") L-Threonine is replaced with "heavy" this compound. As cells proliferate, the heavy isotope is incorporated into newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" versus "heavy" media, the relative abundance of proteins between different experimental conditions can be accurately quantified.

For metabolic flux analysis, this compound is introduced into the cell culture, and its metabolic conversion into other molecules is tracked over time. This allows for the measurement of the rate of metabolic reactions (fluxes) through various pathways, providing a dynamic view of cellular metabolism.

Data Presentation

Quantitative data from experiments utilizing this compound should be organized for clarity and ease of comparison. The following tables provide examples of how to structure such data.

Table 1: this compound Incorporation Efficiency in HeLa Cells

Incubation Time (hours)This compound Concentration (mM)Incorporation Efficiency (%)Cell Viability (%)
240.885.2 ± 2.198.5 ± 1.2
480.895.7 ± 1.597.9 ± 1.5
720.8>9997.2 ± 1.8
480.492.1 ± 2.598.1 ± 1.3
481.296.3 ± 1.297.5 ± 1.6

Note: Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Relative Quantification of Key Proteins in Response to Drug Treatment using this compound SILAC

Protein NameGene NameCellular FunctionFold Change (Treated/Control)p-value
Cyclin D1CCND1Cell Cycle Regulation-2.5<0.01
Caspase-3CASP3Apoptosis+3.1<0.005
mTORMTORCell Growth, Proliferation-1.8<0.05
4E-BP1EIF4EBP1Translation Regulation-2.2<0.01

Note: Data are representative and derived from a hypothetical drug treatment experiment.

Experimental Protocols

Protocol 1: SILAC Labeling with this compound for Quantitative Proteomics

This protocol outlines the steps for metabolic labeling of mammalian cells using this compound for relative protein quantification.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Threonine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Threonine (light)

  • This compound (heavy)

  • Standard cell culture reagents and consumables (e.g., PBS, trypsin-EDTA, flasks, plates)

Procedure:

  • Media Preparation:

    • Light Medium: Prepare the threonine-free base medium according to the manufacturer's instructions. Supplement with dFBS to the desired concentration (typically 10%). Add "light" L-Threonine to the normal physiological concentration (e.g., 0.8 mM for DMEM).

    • Heavy Medium: Prepare the threonine-free base medium and supplement with dFBS. Add "heavy" this compound to the same final concentration as the light L-Threonine.

    • Sterile-filter both media using a 0.22 µm filter.

  • Cell Adaptation:

    • Culture the cells for at least six passages (doublings) in the "heavy" medium to ensure complete incorporation of this compound.[1]

    • Culture a parallel set of cells in the "light" medium.

    • Monitor cell morphology and proliferation to ensure the heavy isotope does not adversely affect cell health.[2][3]

    • Optional: To verify incorporation efficiency, harvest a small number of cells after 5-6 doublings, extract proteins, and analyze by mass spectrometry.

  • Experimental Treatment:

    • Once cells are fully labeled, plate the "light" and "heavy" labeled cells and apply the experimental treatment to one of the populations. The other population will serve as the control.

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and harvest.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Mass Spectrometry:

    • Take a desired amount of protein lysate (e.g., 100 µg) for downstream processing.

    • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Protein Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. This can be done either in-solution or in-gel if proteins are first separated by SDS-PAGE.

    • Peptide Desalting: Clean up the peptide mixture using a C18 desalting column to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of peptides that are identical in sequence but differ in mass due to the presence of "light" or "heavy" threonine.

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative intensity of the light and heavy peptide pairs to determine the relative abundance of the corresponding proteins.

Protocol 2: Metabolic Flux Analysis using this compound

This protocol describes how to use this compound as a tracer to study its metabolic fate within the cell.

Materials:

  • Mammalian cell line of choice

  • Threonine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Ice-cold 0.9% NaCl solution

  • Metabolite extraction solvent (e.g., 80% methanol (B129727), -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • Prepare the labeling medium by supplementing threonine-free medium with dFBS and this compound at a known concentration.

    • Remove the standard medium, wash the cells once with pre-warmed PBS, and add the labeling medium.

    • Incubate the cells for a defined period (this will vary depending on the pathway of interest, from minutes to hours).

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.

    • Immediately add ice-cold 80% methanol to the cells and scrape them from the plate.

    • Incubate the cell suspension at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge the samples at high speed to pellet the protein and cell debris.

  • Sample Preparation for LC-MS:

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis and Data Interpretation:

    • Analyze the samples using an LC-MS method optimized for the separation and detection of amino acids and related metabolites.

    • Monitor the mass isotopologue distribution of known downstream metabolites of threonine, such as glycine (B1666218) and acetyl-CoA.[4][5]

    • The pattern and extent of deuterium (B1214612) incorporation into these metabolites will provide information about the flux through the threonine catabolic pathways.[4]

Visualization of Pathways and Workflows

Signaling Pathways

L-Threonine metabolism is intricately linked to key cellular signaling pathways, most notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation.

Threonine_Metabolism_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter Uptake Intracellular this compound Intracellular this compound Amino Acid Transporter->Intracellular this compound Protein Synthesis Protein Synthesis Intracellular this compound->Protein Synthesis Incorporation mTORC1 mTORC1 Intracellular this compound->mTORC1 Activates Threonine Dehydrogenase Threonine Dehydrogenase Intracellular this compound->Threonine Dehydrogenase Catabolism Labeled Proteins Labeled Proteins Protein Synthesis->Labeled Proteins 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Translation Translation 4E-BP1->Translation S6K1->Translation Glycine Glycine Threonine Dehydrogenase->Glycine Acetyl-CoA Acetyl-CoA Threonine Dehydrogenase->Acetyl-CoA One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: L-Threonine metabolism and its influence on the mTORC1 signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative proteomics experiment using this compound.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A1 Culture cells in 'Light' Medium (Natural L-Threonine) B1 Control A1->B1 A2 Culture cells in 'Heavy' Medium (this compound) B2 Treatment A2->B2 C Combine Light & Heavy Cells (1:1) B1->C B2->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (Trypsin) D->E F Peptide Desalting (C18) E->F G LC-MS/MS Analysis F->G H Data Analysis (Peptide ID & Quantification) G->H

Caption: Experimental workflow for SILAC-based quantitative proteomics using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. The protocols and guidelines presented here provide a framework for its application in quantitative proteomics and metabolic flux analysis. By carefully designing experiments and adhering to best practices in cell culture and mass spectrometry, the use of this compound can yield valuable insights into complex biological systems, aiding in both basic research and the development of novel therapeutics.

References

Application Notes and Protocols for L-Threonine-d2 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Threonine-d2 as a stable isotope tracer in metabolic studies. Detailed protocols for in vitro and in vivo experiments, along with data analysis guidelines, are presented to facilitate the integration of this powerful tool into your research.

Introduction

L-Threonine is an essential amino acid with diverse roles in protein synthesis, glycine (B1666218) and acetyl-CoA production, and the maintenance of intestinal health.[1] Its metabolism is complex, involving several key enzymatic pathways. The use of stable isotope-labeled L-Threonine, such as this compound, allows for the precise tracing of its metabolic fate through various pathways without the safety concerns associated with radioactive isotopes. This compound can be used as a tracer to quantify metabolic fluxes and as an internal standard for accurate quantification in mass spectrometry-based analyses.[2]

Key Applications

  • Metabolic Flux Analysis (MFA): Quantify the rate of metabolic reactions through different pathways.

  • Pathway Elucidation: Identify and confirm the activity of specific metabolic pathways involving threonine.

  • Protein Synthesis and Breakdown Rates: Measure the incorporation of threonine into proteins and its release during degradation.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Trace the absorption, distribution, metabolism, and excretion (ADME) of threonine and its metabolites.

L-Threonine Metabolic Pathways

L-Threonine is primarily catabolized through two main pathways:

  • Threonine Dehydrogenase (TDH) Pathway: This mitochondrial pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.

  • Threonine Dehydratase (TDH/SDH) Pathway: This cytosolic pathway converts threonine to α-ketobutyrate, which can then enter the tricarboxylic acid (TCA) cycle.

A third, minor pathway involves threonine aldolase, which cleaves threonine into glycine and acetaldehyde.

Below is a diagram illustrating the major catabolic pathways of L-Threonine.

L_Threonine_Metabolism Major Catabolic Pathways of L-Threonine cluster_pathway1 cluster_pathway2 L_Threonine L-Threonine Pathway1 Mitochondrial Pathway Pathway2 Cytosolic Pathway AminoKetobutyrate 2-Amino-3-ketobutyrate L_Threonine->AminoKetobutyrate Threonine Dehydrogenase (TDH) AlphaKetobutyrate α-Ketobutyrate L_Threonine->AlphaKetobutyrate Threonine Dehydratase (SDH) Glycine_AcetylCoA Glycine + Acetyl-CoA AminoKetobutyrate->Glycine_AcetylCoA 2-Amino-3-ketobutyrate-CoA ligase Propionyl_CoA Propionyl-CoA AlphaKetobutyrate->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Major catabolic pathways of L-Threonine.

Experimental Protocols

In Vitro Stable Isotope Tracing with this compound

This protocol outlines a general workflow for a stable isotope tracing experiment in cultured cells.

in_vitro_workflow In Vitro this compound Tracing Workflow start Start cell_culture Cell Culture (appropriate cell line) start->cell_culture media_prep Prepare Labeling Medium (DMEM with this compound) cell_culture->media_prep labeling Incubate Cells (achieve isotopic steady state) media_prep->labeling quenching Quench Metabolism (e.g., cold methanol) labeling->quenching extraction Metabolite Extraction (e.g., liquid-liquid extraction) quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (isotopic enrichment, flux calculation) analysis->data_analysis end End data_analysis->end

Caption: In Vitro this compound Tracing Workflow.

1. Media Preparation:

  • Prepare a custom cell culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), that is deficient in L-Threonine.

  • Supplement the medium with a known concentration of this compound. The concentration should be similar to that in standard media to avoid metabolic perturbations.

  • Use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled L-Threonine.

2. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard medium with the this compound labeling medium.

  • Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from hours to days depending on the pathway being studied.

3. Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold solvent like 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Perform metabolite extraction using a suitable method, such as a liquid-liquid extraction with a mixture of methanol, chloroform, and water.

4. Sample Analysis by LC-MS/MS:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify L-Threonine, this compound, and its downstream metabolites.

5. Data Analysis:

  • Calculate the isotopic enrichment of L-Threonine and its metabolites.

  • Use metabolic flux analysis (MFA) software to calculate the flux rates through the different metabolic pathways.

In Vivo Stable Isotope Tracing with this compound

This protocol provides a general framework for an in vivo tracer study in an animal model.

1. Tracer Administration:

  • Administer this compound to the animal model. This can be done through various routes, including oral gavage, intravenous infusion, or intraperitoneal injection. The route and dose will depend on the specific research question.

2. Sample Collection:

  • Collect biological samples at various time points after tracer administration.

  • Blood samples can be collected to measure plasma enrichment of this compound and its metabolites.

  • Tissue samples (e.g., liver, muscle) can be collected at the end of the study to determine tissue-specific metabolism.

3. Sample Preparation:

  • Process blood samples to obtain plasma.

  • Homogenize tissue samples.

  • Perform metabolite extraction from plasma and tissue homogenates as described in the in vitro protocol.

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the extracted metabolites using LC-MS/MS.

  • Determine the time course of isotopic enrichment in plasma and tissues.

  • Calculate kinetic parameters, such as the rate of appearance and disappearance of threonine, and metabolic flux rates.

Data Presentation

Quantitative data from this compound tracer studies should be presented in a clear and organized manner. Below are example tables for presenting key findings.

Table 1: LC-MS/MS Parameters for L-Threonine and this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Threonine120.174.115
This compound122.176.115

Note: These are example parameters and should be optimized for the specific instrument used.

Table 2: Example Isotopic Enrichment Data from an In Vitro Study

MetaboliteIsotopic Enrichment (%) at 24h
L-Threonine98.5 ± 1.2
Glycine25.3 ± 2.5
Acetyl-CoA15.8 ± 1.9
α-Ketobutyrate5.4 ± 0.8

Table 3: Example Metabolic Flux Data from an In Vivo Study

PathwayFlux Rate (nmol/g tissue/hr)
Threonine Dehydrogenase Pathway150.2 ± 12.5
Threonine Dehydratase Pathway35.6 ± 4.1
Protein Synthesis85.4 ± 7.9

Conclusion

This compound is a valuable tool for investigating the complexities of threonine metabolism in both health and disease. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust stable isotope tracing studies. Careful experimental design, precise sample analysis, and appropriate data interpretation are crucial for obtaining meaningful insights into metabolic pathways and fluxes.

References

Application Note and Protocol for L-Threonine-d2 Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules, including amino acids. Due to the polar and non-volatile nature of amino acids, a derivatization step is essential to convert them into volatile and thermally stable compounds suitable for GC-MS analysis.[1] This application note provides a detailed protocol for the sample preparation and analysis of L-Threonine-d2, a stable isotope-labeled variant of the essential amino acid L-Threonine, in biological matrices such as plasma. The use of stable isotope-labeled internal standards is a common practice in quantitative mass spectrometry to ensure high accuracy and precision.

The protocol described herein focuses on a two-step derivatization process involving esterification followed by acylation, a robust and widely used method for amino acid analysis.[1][2] This method demonstrates good stability of the resulting derivatives, allowing for reliable quantification.[2]

Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., L-Threonine-¹³C₄,¹⁵N)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Pyridine (B92270)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Ethyl chloroformate (ECF)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Deionized water

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Experimental Protocols

Sample Preparation: Protein Precipitation and Extraction

This protocol is designed for the extraction of this compound from a plasma sample.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., L-Threonine-¹³C₄,¹⁵N) to the plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.[3]

  • Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.[3]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the this compound to a new clean microcentrifuge tube, being careful not to disturb the protein pellet.[3]

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]

Derivatization: Two-Step Silylation Method

This protocol details the derivatization of the extracted this compound to make it amenable for GC-MS analysis.

  • Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of MTBSTFA + 1% t-BDMCS.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Analysis

The following are general GC-MS conditions. Optimal conditions may vary depending on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 325°C

    • Hold: 10 minutes at 325°C[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[2]

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data from the analysis should be summarized for clarity and comparison. The following table provides an example of how to present key validation parameters.

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)RSD (%)
This compoundValueValueValueValueValue
Internal StandardValueN/AN/AN/AN/A

Note: The actual values for LOD, LOQ, Recovery, and RSD need to be determined experimentally during method validation. For D-amino acids, LODs can range from 3.2-446 nM and LOQs from 0.031-1.95 µM.[5] Precision for amino acid analysis in biological fluids can show relative standard deviations (RSD) ranging from 0.49% to 11.10%.[5]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis of this compound by GC-MS.

experimental_workflow sample Plasma Sample (100 µL) is_spike Spike Internal Standard sample->is_spike precipitate Add 400 µL ice-cold Methanol Vortex (1 min) Incubate (-20°C, 20 min) is_spike->precipitate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (N₂ stream) supernatant->dry derivatize Add Pyridine and MTBSTFA Incubate (60°C, 30 min) dry->derivatize gcms GC-MS Analysis derivatize->gcms

Sample preparation and analysis workflow for this compound.

References

Application Note: Quantification of L-threonine in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of L-threonine in human plasma. The methodology employs a stable isotope-labeled internal standard, L-Threonine-d2, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The described protocol includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of L-threonine in a complex biological matrix.

Introduction

L-threonine is an essential amino acid crucial for protein synthesis, immune function, and the formation of collagen and elastin.[1] Its concentration in plasma is a key biomarker in various physiological and pathological states, including metabolic disorders. Accurate and precise quantification of L-threonine in plasma is therefore essential for clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring the highest level of accuracy.[2] This application note provides a detailed protocol for the quantification of L-threonine in human plasma using this compound as an internal standard, from sample preparation to data analysis.

Experimental

Materials and Reagents
  • L-Threonine (≥98% purity)

  • This compound (≥99% deuterated forms)[2]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sulfosalicylic acid

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • Autosampler vials

Preparation of Standards and Solutions

Stock Solutions:

  • L-Threonine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of L-Threonine in ultrapure water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in ultrapure water.

Working Solutions:

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the L-Threonine stock solution with a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to achieve concentrations covering the expected physiological range of L-threonine in plasma.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with ultrapure water.

Sample Preparation

A protein precipitation method is employed for the extraction of L-threonine from plasma samples.[2][3]

  • Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

  • Add 100 µL of plasma, calibration standard, or QC sample to the appropriately labeled tube.

  • Add 10 µL of the Internal Standard Working Solution (10 µg/mL this compound) to each tube.

  • Vortex briefly to mix.

  • Add 10 µL of 30% sulfosalicylic acid to each tube to precipitate proteins.[2][3]

  • Vortex for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes.[2]

  • Centrifuge at 12,000 rpm for 5 minutes.[2]

  • Carefully transfer 50 µL of the supernatant to a clean tube.

  • Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2]

  • Vortex to mix.

  • Transfer the final solution to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient As required for optimal separation

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Threonine 120.174.0
This compound (IS) 122.176.0

Data Analysis

The concentration of L-threonine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of L-threonine in the unknown samples is then interpolated from this calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of this method, compiled from various validated LC-MS/MS assays for amino acid analysis.

ParameterL-Threonine
Linearity Range 1 - 500 µmol/L
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 µmol/L
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Physiological Plasma Concentration 73 - 216 µmol/L[1]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add Sulfosalicylic Acid vortex1->precipitate vortex2 Vortex precipitate->vortex2 incubate Incubate (4°C) vortex2->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute to_vial Transfer to Vial dilute->to_vial lc_separation LC Separation (C18 Column) to_vial->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of L-Threonine calibration_curve->quantification

Caption: Experimental workflow for the quantification of L-threonine in plasma.

logical_relationship analyte L-Threonine (Analyte) sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_ms LC-MS/MS Analysis (MRM Detection) sample_prep->lc_ms peak_area_ratio Peak Area Ratio (Analyte / IS) lc_ms->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve concentration Final Concentration of L-Threonine calibration_curve->concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of L-threonine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and procedural variations. The simple protein precipitation sample preparation protocol and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical research and drug development.

References

Application Notes and Protocols for the Analytical Method Development of L-Threonine using L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine is an essential amino acid crucial for protein synthesis, including the production of mucin, and plays a significant role in various metabolic pathways.[1] Its accurate quantification in biological matrices is vital for nutritional research, clinical diagnostics, and drug development. This document provides detailed application notes and protocols for the development of a robust and sensitive analytical method for L-Threonine quantification using its stable isotope-labeled counterpart, L-Threonine-d2, as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability during sample preparation, chromatography, and ionization.[2]

Application: Quantitative Analysis of L-Threonine in Human Plasma

This method is suitable for the quantitative determination of L-Threonine in human plasma and can be adapted for other biological fluids. It offers high selectivity and sensitivity, making it ideal for clinical research and pharmacokinetic studies.

Principle

The method utilizes the principle of stable isotope dilution analysis. A known concentration of this compound is spiked into the plasma sample, serving as an internal standard. Both the analyte (L-Threonine) and the internal standard (this compound) are extracted from the plasma matrix via protein precipitation. The extract is then analyzed by LC-MS/MS. The chromatographic system separates L-Threonine from other endogenous components, and the mass spectrometer detects and quantifies L-Threonine and this compound based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. The ratio of the peak area of L-Threonine to that of this compound is used to calculate the concentration of L-Threonine in the sample, effectively correcting for any sample loss during preparation or fluctuations in instrument response.

Experimental Protocols

Materials and Reagents
  • L-Threonine (analytical standard)

  • This compound (internal standard)

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (blank)

  • Protein precipitation agent (e.g., 30% sulfosalicylic acid or cold methanol/acetonitrile)

Preparation of Stock and Working Solutions
  • L-Threonine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Threonine in a suitable solvent (e.g., water or 0.1 N HCl) to a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Threonine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at various concentration levels.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration that will yield a consistent and robust signal in the LC-MS/MS system when added to the samples.

Sample Preparation
  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Spike with Internal Standard: To a 50 µL aliquot of plasma, add a specific volume (e.g., 10 µL) of the this compound internal standard working solution and vortex briefly.

  • Protein Precipitation: Add a protein precipitation agent. For example, add 150 µL of cold methanol containing the internal standard. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments.

Liquid Chromatography (LC) System

ParameterCondition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A to elute the polar analytes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) System

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument (e.g., 3.0 kV)
Source Temperature Optimized for the specific instrument (e.g., 150°C)
Desolvation Temperature Optimized for the specific instrument (e.g., 400°C)
MRM Transitions See Table 1

Table 1: MRM Transitions for L-Threonine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Threonine120.174.1Optimized
This compound122.176.1Optimized

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of L-Threonine to this compound against the concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (L-Threonine)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,1701,525,4320.050
1.0153,8761,530,9870.101
5.0775,4321,540,1230.503
10.01,550,8761,535,6781.010
50.07,890,1231,555,4325.072
100.015,678,9011,545,32110.146
Method Validation Parameters

A summary of typical method validation parameters is presented below.

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 115%
Matrix Effect Monitored and compensated by the internal standard

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for L-Threonine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation (e.g., cold Methanol) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 HILIC Chromatography p5->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio (L-Threonine / this compound) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for L-Threonine analysis in plasma.

L-Threonine Metabolic Pathways

G Major Metabolic Pathways of L-Threonine cluster_protein Protein Synthesis cluster_degradation Catabolic Pathways Thr L-Threonine Mucin Mucin & other proteins Thr->Mucin Incorporation TDH Threonine Dehydrogenase Pathway Thr->TDH Oxidation TDehyd Threonine Dehydratase Pathway Thr->TDehyd Deamination Gly Glycine TDH->Gly AcCoA Acetyl-CoA TDH->AcCoA aKG α-Ketobutyrate TDehyd->aKG TCA TCA Cycle AcCoA->TCA PropCoA Propionyl-CoA aKG->PropCoA PropCoA->TCA

Caption: Overview of L-Threonine metabolic pathways.

References

Application Notes and Protocols: L-Threonine-d2 in Nutritional Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Threonine-d2, a stable isotope-labeled form of the essential amino acid L-threonine (B559522), in nutritional research. This document details its application in studying protein metabolism, gut health, and cellular signaling pathways. Detailed experimental protocols, quantitative data summaries, and visual diagrams are provided to facilitate the design and execution of research studies in this area.

Introduction to L-Threonine and Stable Isotope Labeling

L-threonine is an essential amino acid crucial for numerous physiological functions, including protein synthesis, immune response, and the maintenance of gut integrity. It is a key component of mucin, the primary protein in the mucus layer that protects the gastrointestinal tract.[1] Stable isotope labeling, utilizing non-radioactive isotopes like deuterium (B1214612) (²H or d), has become an invaluable tool in metabolic research.[2] this compound, where one or more hydrogen atoms are replaced with deuterium, serves as a tracer to investigate the metabolic fate of threonine in vivo and in vitro without the safety concerns associated with radioactive isotopes.

Applications of this compound in Nutritional Research

The use of this compound as a metabolic tracer allows for precise investigation into several key areas of nutritional science:

  • Protein Synthesis and Turnover: By tracking the incorporation of this compound into newly synthesized proteins, researchers can accurately measure protein synthesis rates in various tissues. This is critical for understanding the effects of different nutritional interventions, disease states, and exercise on muscle and whole-body protein metabolism.

  • Gut Health and Mucin Dynamics: Given threonine's high concentration in mucin, this compound is an excellent tool for studying the synthesis and turnover rates of this critical protective protein in the gut. This has significant implications for research into inflammatory bowel disease (IBD), gut barrier function, and the impact of diet on intestinal health.[3]

  • Amino Acid Metabolism and Precursor-Product Relationships: this compound can be used to trace the metabolic pathways of threonine, including its conversion to other important molecules like glycine (B1666218) and acetyl-CoA. This provides insights into intermediary metabolism and how it is affected by nutritional status.[4]

Quantitative Data from L-Threonine Supplementation Studies

The following tables summarize quantitative data from studies investigating the effects of L-threonine supplementation. While these studies used unlabeled L-threonine, they provide a strong rationale for using this compound to probe the underlying metabolic changes.

Table 1: Effects of L-Threonine Supplementation on Growth Performance in Broiler Chickens

ParameterControl Diet (NRC Recommendation)110% NRC Threonine120% NRC ThreonineReference
Feed Conversion Ratio (FCR) Poorer by 7%ImprovedImproved by 5%[5]
Body Weight Gain ( g/bird ) 2086 ± 37.172145 ± 16.232194 ± 43[6]
Feed Intake ( g/bird ) 3173 ± 79.013172 ± 61.223177 ± 13.22[6]

Table 2: Effects of L-Threonine Supplementation on Gut Morphology in Broiler Chickens

ParameterSoybean Meal Diet (SBM)Canola Meal Diet (CM)110% NRC Threonine vs. ControlReference
Villus Height 22% longer--[5]
Crypt Depth 10% deeper-9% lower[5]
Villus Height to Crypt Depth Ratio (VCR) 30% greater-15% greater[5]

Table 3: Effects of L-Threonine Supplementation on Gut Health in Piglets

ParameterThreonine-Deficient Diet (0.1 g/kg/day)Threonine-Adequate Diet (0.6 g/kg/day)Reference
Gut Mucosal Weight Reduced-
Mucin Content Reduced-[1]
Villus Height Reduced-
Diarrhea Incidence OccurredNot Observed
Mucosal Protein Synthesis (%/d) 42 ± 966 ± 4 (at 56 mg/g Thr)[7]
Mucin Synthesis (%/d) 323 ± 72414 ± 31 (at 56 mg/g Thr)[7]

Experimental Protocols

Protocol for Measuring Intestinal Mucin Synthesis Rate Using this compound

This protocol is adapted from stable isotope infusion studies for measuring protein synthesis and is specifically tailored for investigating mucin dynamics in a piglet model, a common model for human infant nutrition research.

Objective: To determine the fractional synthesis rate (FSR) of intestinal mucin using a flooding dose of this compound.

Materials:

  • This compound (e.g., L-Threonine-2,3-d2)

  • Piglet model (weanling piglets)

  • Anesthesia

  • Surgical equipment for catheter placement

  • Syringes and infusion pumps

  • Sample collection tubes (for blood and tissue)

  • Liquid nitrogen for snap-freezing

  • Homogenizer

  • Reagents for protein hydrolysis (e.g., 6M HCl)

  • Reagents for amino acid derivatization (e.g., MTBSTFA)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Animal Preparation:

    • Acclimatize weanling piglets to the experimental diet for at least 7 days.

    • Fast the piglets overnight before the infusion study.

    • Anesthetize the animals and maintain anesthesia throughout the procedure.

    • Surgically place a catheter in the jugular vein for tracer infusion and a catheter in the carotid artery for blood sampling.

  • Tracer Administration (Flooding Dose):

    • Prepare a sterile solution of this compound.

    • Administer a priming bolus of this compound via the jugular vein catheter to rapidly enrich the precursor pools. A typical dose might be 1.5 mmol/kg body weight.

    • Immediately following the bolus, begin a continuous infusion of this compound at a lower rate (e.g., 1.5 mmol/kg/h) to maintain a steady state of tracer enrichment in the blood.

  • Sample Collection:

    • Collect arterial blood samples at baseline (before tracer administration) and at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) during the infusion.

    • At the end of the infusion period (e.g., 120 minutes), euthanize the animal.

    • Immediately collect intestinal tissue samples (e.g., jejunum and ileum).

    • Gently scrape the mucosal layer from the intestinal segments.

    • Snap-freeze all tissue and blood samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Analysis (GC-MS):

    • Plasma Analysis:

      • Thaw plasma samples and deproteinize (e.g., with sulfosalicylic acid).

      • Isolate the free amino acid fraction.

      • Derivatize the amino acids (e.g., using MTBSTFA to form TBDMS derivatives).

      • Analyze the enrichment of this compound in the plasma (precursor pool) by GC-MS.

    • Mucin Analysis:

      • Homogenize the mucosal scrapings.

      • Isolate and purify the mucin fraction.

      • Hydrolyze the mucin proteins to their constituent amino acids (e.g., with 6M HCl at 110°C for 24 hours).

      • Isolate the amino acids from the hydrolysate.

      • Derivatize the amino acids as described above.

      • Analyze the enrichment of this compound incorporated into the mucin (product pool) by GC-MS.

  • Calculation of Fractional Synthesis Rate (FSR):

    • FSR (%/day) = (E_product / (E_precursor * t)) * 100 * 24

    • Where:

      • E_product is the enrichment of this compound in the mucin protein.

      • E_precursor is the average enrichment of this compound in the plasma free amino acid pool during the infusion.

      • t is the duration of the infusion in hours.

General Protocol for GC-MS Analysis of this compound

This protocol outlines the steps for derivatization and analysis of this compound in biological samples.

  • Sample Preparation:

    • Extract amino acids from the biological matrix (plasma, tissue hydrolysate).

    • Dry the amino acid extract completely under a stream of nitrogen.

  • Derivatization (Two-Step): [8]

    • Esterification: Add 2M HCl in methanol (B129727) and heat at 80°C for 60 minutes to form methyl esters.

    • Acylation: Evaporate the methanol and add a mixture of ethyl acetate (B1210297) and pentafluoropropionic anhydride (B1165640) (PFPA). Heat at 65°C for 30 minutes to form pentafluoropropionyl derivatives.

  • GC-MS Analysis: [8]

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a suitable capillary column (e.g., Optima 17) with a temperature gradient program to separate the amino acid derivatives.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the specific mass fragments corresponding to the unlabeled and deuterium-labeled threonine derivatives.

    • Quantification: Calculate the enrichment of this compound by determining the ratio of the peak areas of the labeled and unlabeled ions.

Signaling Pathways and Visualizations

Threonine Metabolism and its Fates

L-threonine is metabolized through several key pathways, leading to the production of energy and essential precursors for other biosynthetic processes.[4]

Threonine_Metabolism This compound This compound TDH Threonine Dehydrogenase This compound->TDH TA Threonine Aldolase This compound->TA TDehydratase Threonine Dehydratase This compound->TDehydratase Aminoacetone 2-Amino-3-oxobutyrate TDH->Aminoacetone Glycine Glycine TA->Glycine AcetylCoA Acetyl-CoA TA->AcetylCoA Ketobutyrate α-Ketobutyrate TDehydratase->Ketobutyrate Aminoacetone->Glycine Aminoacetone->AcetylCoA Pyruvate Pyruvate Glycine->Pyruvate TCA TCA Cycle AcetylCoA->TCA PropionylCoA Propionyl-CoA Ketobutyrate->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA Pyruvate->TCA

Figure 1. Metabolic fate of L-Threonine.
Experimental Workflow for this compound Tracer Studies

The following diagram illustrates a typical workflow for conducting a nutritional study using this compound.

Experimental_Workflow cluster_study_design Study Design & Execution cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Interpretation A Animal Model Selection & Acclimatization B This compound Tracer Administration (Infusion) A->B C Biological Sample Collection (Blood, Tissue) B->C D Sample Preparation (Extraction, Hydrolysis) C->D E Amino Acid Derivatization D->E F GC-MS Analysis E->F G Isotopic Enrichment Calculation F->G H Fractional Synthesis Rate (FSR) Calculation G->H I Statistical Analysis & Biological Interpretation H->I

Figure 2. This compound tracer study workflow.
L-Threonine's Role in Gut Health and the mTOR Signaling Pathway

L-Threonine is essential for maintaining the integrity of the gut lining through its role in mucin synthesis. Amino acids, including threonine, also act as signaling molecules that can activate the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth and protein synthesis.[9][10][11]

Gut_Health_mTOR_Signaling cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary L-Threonine Dietary L-Threonine Amino Acid\nTransporters Amino Acid Transporters Dietary L-Threonine->Amino Acid\nTransporters Intracellular\nL-Threonine Intracellular L-Threonine Amino Acid\nTransporters->Intracellular\nL-Threonine mTORC1 mTORC1 Intracellular\nL-Threonine->mTORC1 Activates Mucin Synthesis\n(MUC2) Mucin Synthesis (MUC2) Intracellular\nL-Threonine->Mucin Synthesis\n(MUC2) Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Goblet Cell Goblet Cell Protein Synthesis->Goblet Cell Maintains Function Mucin Synthesis\n(MUC2)->Goblet Cell Mucus Layer Mucus Layer Goblet Cell->Mucus Layer Secretes Mucin

References

Application Notes and Protocols for Isotopic Labeling Experiments with L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Threonine-d2 in isotopic labeling experiments for quantitative proteomics and metabolic flux analysis. The protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at understanding protein dynamics, metabolic pathways, and the effects of therapeutic agents.

Introduction

This compound is a stable isotope-labeled analog of the essential amino acid L-Threonine, where two hydrogen atoms have been replaced with deuterium. This non-radioactive tracer is a powerful tool in mass spectrometry-based research, enabling the precise tracking and quantification of threonine metabolism and its incorporation into proteins. Key applications include the study of protein synthesis and degradation rates, metabolic flux analysis, and as an internal standard for the accurate quantification of L-Threonine in complex biological samples.[1]

Data Presentation

The following tables present illustrative quantitative data from hypothetical isotopic labeling experiments using this compound. Due to the limited availability of specific published datasets for this compound, this data is provided to demonstrate the typical format and nature of results obtained in such studies.

Table 1: Illustrative Protein Turnover Rates in Response to Drug Treatment

This table shows the hypothetical half-lives of several proteins in a cancer cell line, with and without treatment with a novel therapeutic agent, as determined by a pulse-chase SILAC experiment using this compound.

ProteinFunctionHalf-life (hours) - ControlHalf-life (hours) - TreatedFold Change in Turnover Rate
CDK2Cell Cycle Regulation24.518.21.35
HSP90Protein Folding72.175.60.95
Caspase-3Apoptosis48.335.11.38
GAPDHGlycolysis95.896.21.00
EGFRSignal Transduction15.628.90.54

Table 2: Illustrative Metabolic Flux Analysis of L-Threonine Metabolism

This table illustrates the relative flux through key metabolic pathways involving L-Threonine in response to metabolic stress, as traced using this compound.

Metabolic PathwayRelative Flux (%) - Normal ConditionsRelative Flux (%) - Stressed Conditions
Protein Synthesis6545
Threonine Dehydrogenase Pathway2540
Glycine Synthesis1015

Experimental Protocols

Protocol 1: Protein Turnover Analysis using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with this compound

This protocol outlines the steps for a pulse-chase experiment to determine protein turnover rates.

Materials:

  • Cells of interest

  • Standard cell culture medium (e.g., DMEM or RPMI-1640)

  • Threonine-free DMEM or RPMI-1640

  • L-Threonine (light)

  • This compound (heavy)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • Mass spectrometer

Procedure:

  • Media Preparation:

    • Light Medium: Prepare Threonine-free medium supplemented with dFBS and the standard concentration of light L-Threonine. Based on standard formulations, the concentration of L-Threonine in DMEM is approximately 95 mg/L[2] and in RPMI-1640 is 20 mg/L.[3][4][5]

    • Heavy Medium (Pulse): Prepare Threonine-free medium supplemented with dFBS and this compound at the same molar concentration as the light L-Threonine.

    • Chase Medium: Prepare standard cell culture medium containing light L-Threonine.

  • Cell Culture and Labeling (Pulse):

    • Culture cells in standard "light" medium until they reach the desired confluency (typically 70-80%).

    • To initiate the pulse, wash the cells twice with sterile PBS and replace the light medium with the pre-warmed "heavy" medium containing this compound.

    • Incubate the cells in the heavy medium for a duration sufficient to allow for significant incorporation of the labeled amino acid. This pulse time will depend on the expected turnover rates of the proteins of interest and should be optimized (typically 2-24 hours).

  • Chase:

    • After the pulse period, remove the heavy medium and wash the cells twice with sterile PBS.

    • Add the pre-warmed "chase" medium containing an excess of unlabeled L-Threonine.

    • Collect cell pellets at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen to capture the decay of the heavy-labeled protein population.

  • Sample Preparation for Mass Spectrometry:

    • Wash the collected cell pellets with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Determine the protein concentration of each lysate.

    • Take equal amounts of protein from each time point for downstream processing (e.g., protein digestion with trypsin).

    • Desalt the resulting peptide mixtures.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect both the "heavy" (deuterium-labeled) and "light" (unlabeled) forms of threonine-containing peptides.

  • Data Analysis:

    • Quantify the relative abundance of the heavy and light peptide pairs at each time point.

    • The rate of decrease in the heavy-to-light ratio over time reflects the degradation rate of the protein.

    • Calculate the protein half-life from the degradation rate constant.

Protocol 2: Metabolic Flux Analysis using this compound

This protocol provides a general workflow for tracing the metabolic fate of L-Threonine.

Materials:

  • Cells or organism of interest

  • Culture medium with a defined composition

  • This compound

  • Metabolite extraction buffer (e.g., 80% methanol)

  • LC-MS/MS or GC-MS system

Procedure:

  • Labeling:

    • Culture cells or organisms in a medium where a known fraction of the L-Threonine is replaced with this compound.

    • The duration of labeling should be sufficient to reach a metabolic steady state, where the isotopic enrichment of intracellular metabolites is stable.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

    • Extract metabolites using a cold extraction buffer.

    • Separate the soluble metabolite fraction from the protein pellet.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extract by LC-MS/MS or GC-MS to determine the mass isotopomer distribution of threonine and its downstream metabolites.

  • Flux Calculation:

    • Use the measured mass isotopomer distributions and a stoichiometric model of the relevant metabolic network to calculate the relative or absolute fluxes through the metabolic pathways of interest. This typically requires specialized software for metabolic flux analysis.

Visualizations

The following diagrams illustrate key metabolic pathways involving L-Threonine and a general experimental workflow for isotopic labeling.

L_Threonine_Metabolism cluster_biosynthesis L-Threonine Biosynthesis cluster_degradation L-Threonine Degradation Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate Aspartate kinase Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Homoserine Homoserine Aspartate-semialdehyde->Homoserine O-phospho-homoserine O-phospho-homoserine Homoserine->O-phospho-homoserine Homoserine kinase L-Threonine L-Threonine O-phospho-homoserine->L-Threonine Threonine synthase 2-amino-3-ketobutyrate 2-amino-3-ketobutyrate L-Threonine->2-amino-3-ketobutyrate Threonine dehydrogenase alpha-ketobutyrate + NH3 alpha-ketobutyrate + NH3 L-Threonine->alpha-ketobutyrate + NH3 Threonine dehydratase Protein Synthesis Protein Synthesis L-Threonine->Protein Synthesis Glycine + Acetyl-CoA Glycine + Acetyl-CoA 2-amino-3-ketobutyrate->Glycine + Acetyl-CoA alpha-ketobutyrate alpha-ketobutyrate Propionyl-CoA Propionyl-CoA alpha-ketobutyrate->Propionyl-CoA

Caption: L-Threonine metabolic pathways.

Isotopic_Labeling_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture in 'Light' Medium Labeling 2. Pulse with 'Heavy' Medium (containing this compound) Cell_Culture->Labeling Chase 3. Chase with 'Light' Medium Labeling->Chase Sample_Collection 4. Collect Samples at Time Points Chase->Sample_Collection Lysis 5. Cell Lysis & Protein Digestion Sample_Collection->Lysis MS 6. LC-MS/MS Analysis Lysis->MS Data_Analysis 7. Data Analysis (Quantification & Turnover Calculation) MS->Data_Analysis

Caption: General workflow for a pulse-chase SILAC experiment.

References

Troubleshooting & Optimization

Technical Support Center: L-Threonine-d2 for Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Threonine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound as an internal standard to improve the signal-to-noise ratio in quantitative mass spectrometry applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving the signal-to-noise ratio?

A1: this compound is a stable isotope-labeled version of the endogenous amino acid L-Threonine. In mass spectrometry-based quantification, it serves as an ideal internal standard.[1][2][3] By adding a known amount of this compound to your samples, you can accurately account for variability introduced during sample preparation, chromatographic separation, and ionization.[1][2] This normalization process corrects for analyte loss and matrix effects, thereby reducing noise and significantly improving the precision and accuracy of your quantitative results.[1][4]

Q2: What are the ideal characteristics of this compound as a deuterated internal standard?

A2: For reliable quantification, this compound should have high chemical and isotopic purity.[1] A sufficient number of deuterium (B1214612) atoms (in this case, two) ensures that its mass-to-charge ratio (m/z) is distinct from the natural isotopic distribution of L-Threonine, preventing analytical interference.[1] The deuterium labels are placed in stable, non-exchangeable positions on the molecule to prevent deuterium-hydrogen back-exchange with the solvent.[1]

Q3: Can the use of this compound completely eliminate matrix effects?

A3: While this compound is highly effective at mitigating matrix effects, it may not eliminate them completely in all cases.[5] Matrix effects occur when components in the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and the internal standard.[1][4] Since this compound is chemically almost identical to L-Threonine, it is affected by the matrix in a very similar way, allowing for effective correction.[1] However, in cases of extreme matrix complexity or if the analyte and internal standard exhibit slight chromatographic separation, differential matrix effects can still occur.[5]

Q4: What is the "isotope effect," and can it affect my results when using this compound?

A4: The isotope effect refers to the slight difference in physicochemical properties between a deuterated and a non-deuterated compound, which can sometimes lead to a small shift in chromatographic retention time.[1] While typically minimal for this compound, a significant separation from the unlabeled L-Threonine could lead to differential matrix effects, where the analyte and internal standard are exposed to different matrix components as they elute from the column.[1][5] This can compromise the accuracy of quantification. It is crucial to verify the co-elution of L-Threonine and this compound during method development.[1]

Troubleshooting Guides

This section provides solutions to common problems you may encounter when using this compound as an internal standard in your experiments.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in replicate samples.

  • Inconsistent results across different sample batches.

  • Poor accuracy in quality control (QC) samples.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Chromatographic Separation (Isotope Effect) Verify Co-elution: Overlay the chromatograms of L-Threonine and this compound. A visible separation indicates a potential issue.[1] Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better co-elution. Modifying the column temperature can also alter selectivity.[1]
Isotopic Contribution (Unlabeled Analyte Impurity) Assess Internal Standard Purity: Analyze a high-concentration solution of this compound and monitor for any signal at the mass transition of the unlabeled L-Threonine.[6][7] Correct for Impurity: If a significant amount of unlabeled L-Threonine is present in your internal standard, you may need to account for this in your calculations, especially at the lower limit of quantification (LLOQ).[6] Consider purchasing a higher purity standard if necessary.[6]
In-source Fragmentation of this compound Optimize MS Source Conditions: The deuterated internal standard may lose a deuterium atom in the ion source, contributing to the signal of the unlabeled analyte.[7] Adjust source parameters like collision energy or temperature to minimize fragmentation.
Differential Matrix Effects Evaluate Matrix Effects: Perform a post-extraction spike experiment to assess the degree of ion suppression or enhancement for both the analyte and the internal standard.[6] Improve Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.
Issue 2: Deuterium-Hydrogen Back-Exchange

Symptoms:

  • Drifting instrument response for this compound over time.

  • Inaccurate quantification, often with a negative bias.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Unstable Deuterium Label Verify Label Stability: this compound is designed with stable labels. However, if you suspect exchange, prepare the internal standard in both protic (e.g., methanol, water) and aprotic (e.g., acetonitrile) solvents and monitor the response over time. A decrease in the deuterated signal and an increase in the unlabeled signal in the protic solvent would indicate exchange.[7]
Harsh Sample/Mobile Phase Conditions Adjust pH: Extreme pH conditions in the sample diluent or mobile phase can sometimes promote back-exchange.[1] Ensure the pH is within a stable range for the molecule.

Quantitative Data Summary

The primary quantitative benefit of using this compound as an internal standard is the improvement in analytical precision. The following table illustrates the expected improvement in the coefficient of variation (%CV) for the quantification of L-Threonine in a complex matrix (e.g., plasma) with and without the use of this compound.

Analytical Method Sample Replicates (n=6) Mean Measured Concentration (µM) Standard Deviation (µM) Coefficient of Variation (%CV)
Without Internal Standard 155.25.810.5%
248.9
362.1
451.5
558.3
653.7
With this compound Internal Standard 154.81.22.2%
253.9
355.1
452.8
554.5
653.6

This data is representative and illustrates the typical improvement in precision achieved by correcting for experimental variability with a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Quantitative Analysis of L-Threonine in Plasma using LC-MS/MS with this compound Internal Standard

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of L-Threonine and this compound in a suitable solvent (e.g., 0.1% formic acid in water).
  • From the stock solutions, prepare a series of working standard solutions of L-Threonine at different concentrations.
  • Prepare a working solution of this compound at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or blank, add 10 µL of the this compound working solution and vortex briefly.
  • Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a suitable column for amino acid analysis (e.g., a HILIC column). Develop a gradient elution method to separate L-Threonine from other matrix components.
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
  • Optimize the MRM transitions for both L-Threonine and this compound.
  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.[8][9]

4. Data Analysis:

  • Calculate the peak area ratio of L-Threonine to this compound for all samples, standards, and blanks.
  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the L-Threonine standards.
  • Determine the concentration of L-Threonine in the unknown samples by interpolating their peak area ratios on the calibration curve.[4]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample spike Spike with this compound sample->spike standards Calibration Standards standards->spike is_stock This compound Stock is_stock->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of L-Threonine calibration_curve->quantification

Caption: A generalized workflow for a stable isotope dilution assay using this compound.

troubleshooting_workflow cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample-Related Issues cluster_stability Stability Issues start Poor Precision or Inaccuracy Observed check_coelution Check Analyte/IS Co-elution start->check_coelution optimize_lc Optimize LC Method (Gradient, Temp) check_coelution->optimize_lc Separation Observed check_fragmentation Check for In-Source Fragmentation check_coelution->check_fragmentation Co-elution OK end Problem Resolved optimize_lc->end optimize_source Optimize MS Source Conditions check_fragmentation->optimize_source Fragmentation Detected check_purity Assess IS Isotopic Purity check_fragmentation->check_purity No Fragmentation optimize_source->end check_matrix Evaluate Matrix Effects check_purity->check_matrix Purity OK check_purity->end Impurity Found & Corrected improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Significant Effects check_exchange Investigate H/D Exchange check_matrix->check_exchange Minimal Effects improve_cleanup->end adjust_ph Adjust Sample/Mobile Phase pH check_exchange->adjust_ph Exchange Detected check_exchange->end No Exchange adjust_ph->end

Caption: A troubleshooting decision tree for issues with this compound internal standards.

References

potential for isotopic exchange in L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Threonine-d2. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, particularly concerning isotopic stability and exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern when using this compound?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom in this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix). This is a significant concern, especially in quantitative mass spectrometry-based applications where this compound is used as an internal standard. The loss of deuterium alters the mass-to-charge ratio (m/z) of the standard, which can lead to inaccurate quantification of the target analyte, L-Threonine.

Q2: Are the deuterium atoms in this compound susceptible to exchange?

A2: The stability of deuterium labels depends on their position within the molecule. In this compound, the deuterium atoms are typically on the carbon backbone. Hydrogens (and therefore deuterium) attached to heteroatoms like oxygen (-OH) and nitrogen (-NH2) are highly labile and readily exchange with protons from the solvent. While carbon-bound deuterons are generally more stable, exchange can still occur under certain conditions, particularly at the alpha-carbon due to the influence of the adjacent amine and carboxylic acid groups.

Q3: What factors can promote unwanted isotopic exchange in this compound?

A3: Several factors can influence the rate of isotopic exchange:

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum exchange rate for backbone amide hydrogens in proteins, for example, is typically around pH 2.6.[1]

  • Temperature: Higher temperatures provide the necessary activation energy for exchange reactions to occur more readily.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for exchange. The composition of your sample diluent and mobile phase can impact the stability of the deuterium label.

  • Enzymatic Activity: If samples contain residual enzymatic activity, this could potentially facilitate exchange reactions.

Q4: How can I minimize isotopic exchange during my experiments?

A4: To minimize isotopic exchange, consider the following:

  • Solvent Choice: Whenever possible, use aprotic or deuterated solvents for sample preparation and storage.

  • pH Control: Maintain a pH as close to neutral as is feasible for your experimental conditions, avoiding strongly acidic or basic environments.

  • Temperature Control: Keep samples cool and avoid prolonged exposure to high temperatures. Store stock solutions and prepared samples at recommended temperatures (e.g., -20°C or -80°C).

  • Minimize Time in Protic Solvents: Reduce the time your this compound is in contact with aqueous or other protic solvents before analysis.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing response of this compound internal standard over a sequence of analyses.

  • Potential Cause: Isotopic back-exchange (deuterium loss) is occurring in the prepared samples on the autosampler.

  • Troubleshooting Steps:

    • Assess Stability in Autosampler: Prepare a set of identical samples containing this compound. Inject the first sample immediately and then reinject the remaining samples at regular intervals (e.g., every hour) over the typical duration of your analytical run. A decreasing signal for this compound over time suggests instability under your autosampler conditions (temperature, solvent).

    • Evaluate Solvent Effects: Prepare solutions of this compound in different solvents (e.g., your mobile phase, water, methanol, acetonitrile) and at different pH values. Analyze these solutions after a set incubation period to identify conditions that promote exchange.

    • Optimize Autosampler Temperature: If not already in use, try cooling the autosampler to a lower temperature (e.g., 4°C) to slow down the rate of exchange.

Issue 2: My calibration curve for L-Threonine is non-linear, particularly at the lower or higher ends.

  • Potential Cause 1: Isotopic contamination in the this compound standard. The standard may contain a small percentage of unlabeled L-Threonine (d0), which can affect the accuracy of the curve at low concentrations of the analyte.

  • Troubleshooting Steps:

    • Check Certificate of Analysis (CoA): Review the CoA for your this compound standard to confirm its isotopic purity.

    • Analyze the Internal Standard Alone: Prepare a sample containing only the this compound internal standard at the concentration used in your assay. Monitor the mass channels for both this compound and unlabeled L-Threonine. The presence of a significant signal in the unlabeled channel indicates isotopic contamination.

  • Potential Cause 2: Isotopic exchange is occurring, leading to an inaccurate measurement of the internal standard.

  • Troubleshooting Steps:

    • Perform a Stability Study: Follow the protocol for "Assessing Isotopic Stability of this compound" outlined below to determine if your experimental conditions are causing deuterium loss.

    • Modify Sample Preparation: If exchange is confirmed, adjust your sample preparation procedure to minimize exposure to conditions that promote exchange (e.g., change pH, reduce temperature, use a different solvent).

Data Presentation

Table 1: Isotopic Stability of this compound Under Various Conditions

This table provides a template for you to summarize the results of your own isotopic stability studies.

ConditionIncubation Time (hours)Temperature (°C)pH% Isotopic Purity (d2)% Deuterium Loss (d1 + d0)
Control 047.0
Condition A 2425 (Room Temp)7.0
Condition B 2443.0
Condition C 2449.0
Condition D 2507.0

Experimental Protocols

Protocol: Assessing Isotopic Stability of this compound

This protocol outlines a "forced degradation" approach to evaluate the stability of the deuterium labels on this compound under various stress conditions.

1. Objective: To determine the rate and extent of isotopic exchange of this compound under different pH, temperature, and solvent conditions.

2. Materials:

  • This compound

  • Unlabeled L-Threonine

  • Deionized water

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid, Ammonium hydroxide (B78521) (or other appropriate acids and bases for pH adjustment)

  • Phosphate buffered saline (PBS)

  • LC-MS system (or GC-MS, NMR)

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a non-aqueous solvent (e.g., methanol) to serve as a stable reference.

    • Prepare a working stock solution of this compound in deionized water.

  • Forced Degradation/Exchange Conditions (suggested):

    • pH Stress:

      • Prepare aliquots of the aqueous this compound working stock and adjust the pH to approximately 3, 5, 7, and 9 using dilute acid or base.

    • Temperature Stress:

      • Incubate aliquots of the pH-adjusted solutions at different temperatures: 4°C (refrigerated), 25°C (room temperature), and 50°C.

    • Solvent Stress:

      • Prepare solutions of this compound in various solvent mixtures relevant to your experiments (e.g., 50:50 water:acetonitrile, 50:50 water:methanol).

  • Time Points:

    • Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial time point (t=0) serves as the baseline.

  • Sample Analysis (LC-MS):

    • At each time point, dilute an aliquot of each sample to a suitable concentration for LC-MS analysis.

    • Use a chromatographic method that provides good separation for threonine.

    • Monitor the mass transitions for this compound, L-Threonine-d1 (if one deuterium is lost), and unlabeled L-Threonine (d0).

4. Data Analysis:

  • For each sample, calculate the peak areas for the d2, d1, and d0 forms of threonine.

  • Determine the percentage of each form at each time point.

  • Calculate the "% Deuterium Loss" as the sum of the percentages of d1 and d0.

  • Summarize the data in a table similar to Table 1.

Visualizations

Isotopic_Exchange_Pathway L_Threonine_d2 This compound (Isotopically Pure) Isotopic_Exchange Isotopic Exchange L_Threonine_d2->Isotopic_Exchange Protic_Solvent Protic Solvent (e.g., H2O) Protic_Solvent->Isotopic_Exchange Stress_Conditions Stress Conditions (pH, Temp) Stress_Conditions->Isotopic_Exchange L_Threonine_d1 L-Threonine-d1 (Partial Exchange) Isotopic_Exchange->L_Threonine_d1 Loss of 1 Deuteron L_Threonine_d0 L-Threonine-d0 (Full Exchange) Isotopic_Exchange->L_Threonine_d0 Loss of 2 Deuterons L_Threonine_d1->Isotopic_Exchange Further Exchange Troubleshooting_Workflow Start Inconsistent Internal Standard Response Check_Purity Check Isotopic Purity of Standard (CoA) Start->Check_Purity Contaminated Standard is Contaminated Check_Purity->Contaminated No Pure Standard is Pure Check_Purity->Pure Yes Assess_Stability Assess Stability in Experimental Conditions Pure->Assess_Stability Stable Stable Assess_Stability->Stable Yes Unstable Unstable (Exchange Occurring) Assess_Stability->Unstable No Other_Issue Investigate Other Issues (e.g., Matrix Effects) Stable->Other_Issue Optimize Optimize Conditions (pH, Temp, Solvent) Unstable->Optimize Reanalyze Re-analyze Samples Optimize->Reanalyze

References

L-Threonine-d2 Technical Support Center: Storage, Handling, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for researchers, scientists, and drug development professionals on the proper storage and handling of L-Threonine-d2 to ensure its stability and integrity in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3] When stored under these conditions, the product is expected to be stable for at least four years.[1][2] For short-term storage, it is important to keep the compound in a tightly sealed container in a dry and cool place, protected from light and moisture.[4][5][6][7]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared using a high-purity, anhydrous solvent to minimize the risk of hydrogen-deuterium (H/D) exchange. Methanol (B129727) is a commonly used solvent for creating stock solutions of deuterated standards.[8] It is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to ensure stability.[9] For aqueous solutions, it is advisable to prepare them fresh or store them for very short periods at low temperatures to prevent degradation and H/D exchange. If using water as the solvent for a stock solution, it should be diluted to the working solution, filtered, and sterilized with a 0.22 μm filter before use.[9]

Q3: What is the stability of this compound in solution?

The stability of this compound in solution depends on the solvent, pH, and storage temperature. Acidic or basic solutions should generally be avoided as they can catalyze H/D exchange.[8] It is best practice to prepare fresh working solutions for each experiment. If storage is necessary, aliquoting the stock solution into single-use vials can prevent repeated freeze-thaw cycles and contamination. When stored at -80°C, stock solutions can be stable for up to 6 months, while at -20°C, they are typically stable for up to 1 month.[9]

Q4: What are the key handling precautions for this compound?

When handling solid this compound, it is important to work in a clean, dry environment and avoid exposure to moisture.[7] Allow the container to equilibrate to room temperature before opening to prevent condensation.[8] For handling solutions, use calibrated equipment to ensure accurate measurements. To prevent oxidation and contamination, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[8] Always refer to the Safety Data Sheet (SDS) for specific safety information.[5][6]

Storage and Stability Data Summary

ParameterSolid this compoundThis compound Stock Solution
Storage Temperature -20°C (Long-term)[1][2][3]-20°C to -80°C[9]
Shelf Life ≥ 4 years[1][2]1 month (-20°C), 6 months (-80°C)[9]
Recommended Container Tightly sealed, light-resistant vialTightly sealed, airtight container[8]
Key Handling Notes Avoid moisture and light[4][7]Use anhydrous solvents, avoid acidic/basic conditions[8]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in mass spectrometry-based experiments.

Issue 1: Inaccurate or Imprecise Quantification

  • Possible Cause: Isotopic exchange (H/D exchange) leading to a decrease in the isotopic purity of the standard.

  • Troubleshooting Steps:

    • Solvent Check: Ensure that the solvents used for sample preparation and analysis are aprotic and free of water. Avoid acidic or basic conditions that can promote H/D exchange.[8]

    • Temperature Control: Maintain low temperatures during sample preparation and storage to minimize the rate of exchange reactions.

    • Fresh Solutions: Prepare working solutions of the internal standard fresh for each analytical run.

Issue 2: Poor Peak Shape or Signal Intensity in Mass Spectrometry

  • Possible Cause: Degradation of this compound or interaction with the analytical system.

  • Troubleshooting Steps:

    • Purity Check: Verify the purity of the this compound standard.

    • System Suitability: Inject a fresh, known concentration of the standard to check the performance of the LC-MS system.

    • Sample Matrix Effects: Evaluate for ion suppression or enhancement caused by the sample matrix. Diluting the sample or using a more effective sample cleanup method may be necessary.

Issue 3: Presence of Unlabeled L-Threonine in the this compound Standard

  • Possible Cause: Incomplete deuteration during synthesis or isotopic exchange during storage and handling.

  • Troubleshooting Steps:

    • Check Certificate of Analysis (CoA): Review the CoA to confirm the isotopic purity of the standard. For reliable quantification, an isotopic purity of ≥98% is recommended.[10][11]

    • Minimize H/D Exchange: Follow the recommended handling and storage guidelines strictly to prevent the exchange of deuterium (B1214612) with hydrogen from the environment or solvents.

    • Background Subtraction: If a small amount of unlabeled analyte is present, it may be possible to correct for it through careful data analysis and background subtraction.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.[8]

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the solid to a clean volumetric flask. Add a small amount of anhydrous methanol to dissolve the solid completely.

  • Dilution: Once dissolved, dilute to the final volume with anhydrous methanol.

  • Mixing: Cap the flask and mix the solution thoroughly by inverting it several times.

  • Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap. Store at -20°C or -80°C.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments cluster_storage Storage & Handling cluster_experiment Experimental Issue cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution storage Store at -20°C (Solid) solution_prep Prepare Stock Solution (Anhydrous Solvent) storage->solution_prep issue Inaccurate Results or Poor Signal? solution_prep->issue check_purity Verify Isotopic Purity (CoA) issue->check_purity Yes check_hd_exchange Investigate H/D Exchange (Solvent, pH, Temp) issue->check_hd_exchange Yes check_matrix Assess Matrix Effects (Ion Suppression) issue->check_matrix Yes check_system System Suitability Test issue->check_system Yes resolution Optimize Protocol & Re-run Experiment check_purity->resolution check_hd_exchange->resolution check_matrix->resolution check_system->resolution

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

ExperimentalWorkflow Typical Experimental Workflow using this compound cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_quant Quantification start This compound (Solid, -20°C) prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock prep_working Prepare Working Standard prep_stock->prep_working spike Spike Sample with Working Standard prep_working->spike sample Biological Sample sample->spike extract Sample Extraction/ Cleanup spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data quantify Quantify Analyte using Internal Standard Ratio data->quantify

Caption: A standard experimental workflow for using this compound as an internal standard.

References

Technical Support Center: L-Threonine-d2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis of L-Threonine-d2.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contaminants in this compound synthesis?

A1: Contaminants in this compound synthesis can originate from several sources throughout the production and purification process. These include:

  • Starting Materials: Impurities present in the initial L-Threonine, such as other amino acids.

  • Incomplete Reactions: Residual unlabeled or partially deuterated L-Threonine.

  • Side Reactions: Formation of diastereomers (e.g., L-allo-Threonine-d2, D-Threonine-d2, and D-allo-Threonine-d2) due to racemization or epimerization at chiral centers, which is a common issue in deuteration reactions.[1][2][3]

  • Reagents and Catalysts: Residues from catalysts (e.g., Platinum, Ruthenium) and other reagents used in the synthesis.[1][2]

  • Degradation Products: Decomposition of L-Threonine under harsh reaction conditions.[1]

Q2: Why is the presence of diastereomeric impurities a significant concern?

A2: Diastereomeric impurities, such as allo-threonine, are a major concern because they have different three-dimensional structures from L-Threonine.[4] This can significantly impact biological activity and the interpretation of experimental results, especially in structural biology and drug development. Furthermore, their similar chemical properties can make them challenging to separate from the desired this compound product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is essential for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are crucial for determining the degree and position of deuterium (B1214612) incorporation.[2]

  • Mass Spectrometry (MS): Provides information on the molecular weight, confirming the incorporation of deuterium and helping to identify and quantify impurities.[][6]

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is vital for separating and quantifying stereoisomeric impurities like D-Threonine and allo-threonine.[7][8]

Q4: What is a typical isotopic enrichment for commercially available this compound?

A4: Commercially available this compound typically has a high isotopic enrichment, often ≥98% for the deuterated forms.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their this compound synthesis experiments.

Issue 1: Low Deuterium Incorporation

Symptoms:

  • ¹H NMR shows significant residual peaks corresponding to the protons at the deuteration sites.

  • Mass spectrometry data indicates a lower-than-expected molecular weight for the product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation.
Insufficient Reaction Time Increase the reaction time and monitor the progress at various intervals using NMR or MS to determine the optimal duration.[9]
Suboptimal Reaction Temperature Gradually increase the reaction temperature. Note that excessively high temperatures can lead to degradation.[9]
Poor Quality Deuterium Source (e.g., D₂O) Use high-purity D₂O (≥99.8 atom % D).
Hydrogen Back-Exchange If the workup involves protonated solvents, minimize contact time and use deuterated solvents where possible for purification steps.
Issue 2: Presence of Diastereomeric Impurities

Symptoms:

  • Chiral HPLC analysis shows multiple peaks, indicating the presence of allo-threonine or D-threonine isomers.

  • NMR spectra may show complex multiplets due to the presence of diastereomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Racemization/Epimerization at Chiral Centers This is often induced by harsh reaction conditions (high temperature, strong base/acid).[1][2][3] Optimize reaction conditions by lowering the temperature or using a milder catalyst. Enzymatic methods can offer higher stereoselectivity.[10][11]
Ineffective Purification Develop a more effective chiral HPLC method by screening different chiral columns and mobile phases. Preparative chiral chromatography may be necessary for separation.[7][8]
Issue 3: Presence of Other Chemical Impurities

Symptoms:

  • NMR or MS detects signals that do not correspond to this compound or its stereoisomers.

  • Unexpected side products are observed in the reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Contaminated Starting Material Ensure the purity of the starting L-Threonine using appropriate analytical techniques before starting the synthesis.
Side Reactions Optimize reaction conditions (temperature, pressure, catalyst) to minimize side product formation.[9] The use of protecting groups for reactive functionalities might be necessary.
Catalyst Residues After the reaction, ensure the complete removal of the catalyst by filtration through a suitable medium like Celite.[2]

Data Presentation

Table 1: Common Contaminants in this compound Synthesis and Recommended Analytical Methods

Contaminant Type of Impurity Typical Source Recommended Analytical Method(s)
Unlabeled L-Threonine IsotopicIncomplete reactionMS, ¹H NMR
Partially Deuterated L-Threonine IsotopicIncomplete reactionMS, ¹H NMR
L-allo-Threonine-d2 DiastereomerEpimerization during synthesisChiral HPLC, NMR
D-Threonine-d2 EnantiomerRacemization during synthesisChiral HPLC
D-allo-Threonine-d2 DiastereomerEpimerization and racemizationChiral HPLC
Residual Catalyst (e.g., Pt, Ru) ChemicalIncomplete removal after reactionInductively Coupled Plasma (ICP-MS)
Other Amino Acids ChemicalImpure starting materialAmino Acid Analysis, HPLC
Degradation Products ChemicalHarsh reaction conditionsLC-MS, GC-MS

Experimental Protocols

Protocol 1: Catalytic Deuteration of L-Threonine

This protocol is a representative example of a common method for synthesizing this compound.

Materials:

  • L-Threonine

  • Platinum on Carbon (Pt/C) catalyst (e.g., 5 wt%)

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Celite

Procedure:

  • In a high-pressure reaction vessel with a Teflon liner, combine L-Threonine (1 g), 5% Pt/C (0.40 g), and D₂O (40 mL).

  • Seal the vessel and heat the mixture to 170-200°C with continuous stirring for 24-48 hours.

  • After cooling the reactor to room temperature, filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

  • Wash the Celite pad with a small amount of D₂O.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Analyze the crude product for deuterium incorporation and purity using NMR, MS, and chiral HPLC.

Protocol 2: Purity Analysis by Chiral HPLC

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Chiral stationary phase column (e.g., a crown ether-based or ligand-exchange column)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: An appropriate aqueous mobile phase, often with a copper salt for ligand-exchange chromatography. The exact composition will depend on the column manufacturer's recommendations.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV absorbance at a low wavelength (e.g., 210 nm) or fluorescence detection after pre-column derivatization with a fluorogenic reagent like NBD-F.[7]

  • Data Analysis: Inject the sample and identify the peaks corresponding to L-Threonine, L-allo-Threonine, D-Threonine, and D-allo-Threonine by comparing their retention times with those of authentic standards. Quantify the area of each peak to determine the percentage of each impurity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start L-Threonine Reaction Catalytic Deuteration (High Temp & Pressure) Start->Reaction Reagents Pt/C, D₂O Reagents->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Catalyst Removal (Filtration) Crude_Product->Filtration Evaporation Solvent Removal Filtration->Evaporation Purified_Product Purified this compound Evaporation->Purified_Product Analysis Purity & Isotopic Enrichment Analysis (HPLC, NMR, MS) Purified_Product->Analysis Final_Product Final Product Analysis->Final_Product Contaminant_Relationships L_Threonine_d2 Desired Product: This compound Incomplete_Deuteration Incomplete Deuteration Epimerization Epimerization Racemization Racemization Starting_Material_Impurity Starting Material Impurity Unlabeled_L_Threonine Unlabeled L-Threonine Incomplete_Deuteration->Unlabeled_L_Threonine Partially_Deuterated Partially Deuterated L-Threonine Incomplete_Deuteration->Partially_Deuterated L_allo_Threonine_d2 L-allo-Threonine-d2 Epimerization->L_allo_Threonine_d2 D_Threonine_d2 D-Threonine-d2 Racemization->D_Threonine_d2 Other_Amino_Acids Other Amino Acids Starting_Material_Impurity->Other_Amino_Acids

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Threonine-d2 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: The protonated molecule [M+H]⁺ is the expected precursor ion for this compound. Given the molecular weight of this compound is approximately 121.1 g/mol , the precursor ion (Q1) will have an m/z of approximately 122.1. The product ions (Q3) result from the fragmentation of the precursor ion. Common fragments for threonine include the loss of water (H₂O) and the loss of the carboxyl group (COOH). Due to the deuterium (B1214612) labeling, the exact masses of the fragments will differ from unlabeled threonine. It is crucial to determine the optimal product ions and collision energies empirically on your specific instrument.

Q2: How do I optimize the collision energy for this compound?

A2: Collision energy (CE) is a critical parameter for achieving sensitive and specific quantification. The optimal CE is the voltage that produces the highest intensity of the desired product ion. A common approach is to perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and acquiring MS/MS data while ramping the collision energy across a range of values (e.g., 5-40 eV). The resulting data will show the collision energy at which the signal for each product ion is maximized. This should be performed for at least two to three of the most abundant and specific product ions to identify the best quantifier and qualifier transitions.

Q3: I am observing a signal for my analyte (L-Threonine) in my blank samples that contain only the internal standard (this compound). What is the cause of this?

A3: This issue is likely due to isotopic impurity in your this compound internal standard. The deuterated standard may contain a small percentage of the unlabeled (d0) or partially deuterated (d1) forms of L-Threonine. This will generate a signal at the m/z of the native analyte. To mitigate this, it is important to use an internal standard with high isotopic purity and to assess its purity before use. If the problem persists, you may need to subtract the background signal from your samples or use a calibration curve that accounts for this contribution.[1]

Q4: My calibration curve is non-linear at lower concentrations. What could be the issue?

A4: Non-linearity at the lower end of a calibration curve can be caused by isotopic interference from the internal standard contributing to the analyte signal.[1] This becomes more pronounced when the concentration of the internal standard is much higher than the analyte. To address this, you can try to optimize the concentration of your internal standard. Additionally, in-source fragmentation of the deuterated standard can lead to the loss of deuterium atoms, generating ions with the same mass as the analyte.[1] Optimizing ion source parameters to ensure "soft" ionization can help minimize this effect.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of L-Threonine using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
Poor Signal Intensity for this compound Suboptimal source parameters.Optimize parameters such as capillary voltage, source temperature, and gas flows. A systematic approach, adjusting one parameter at a time, is recommended.
Inefficient ionization.Ensure the mobile phase pH is appropriate for positive ionization of threonine (typically acidic conditions).
Incorrect MRM transitions selected.Verify the precursor and product ion m/z values. Perform a product ion scan to identify the most abundant and stable fragments.
Suboptimal collision energy.Perform a collision energy optimization experiment to determine the voltage that yields the highest signal for your selected product ions.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve sample preparation to remove interfering substances. Consider using a different chromatographic column or gradient to separate L-Threonine from co-eluting matrix components.
Poor Peak Shape (Tailing or Fronting) Inappropriate chromatographic conditions.Optimize the mobile phase composition and gradient profile. Ensure the injection solvent is compatible with the initial mobile phase.
Column degradation.Replace the analytical column if it has been used extensively or exposed to harsh conditions.
Inconsistent Retention Time Unstable LC pump performance.Purge the pumps to remove air bubbles and ensure a stable flow rate.
Column temperature fluctuations.Use a column oven to maintain a constant and consistent temperature.
Isotopic Interference Natural isotopic abundance of the analyte interfering with the internal standard signal.If possible, select a precursor or product ion for the internal standard that is further away from the analyte's isotopic cluster.
In-source fragmentation or H/D exchange of the internal standard.Optimize ion source conditions to be as "gentle" as possible to minimize fragmentation before MS/MS analysis.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of amino acids from plasma or serum.

  • To a 100 µL aliquot of the sample, add 400 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile (B52724) containing the this compound internal standard at a known concentration).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a well plate for LC-MS/MS analysis.

LC-MS/MS Method Development for L-Threonine

This section provides a starting point for developing a robust LC-MS/MS method.

Liquid Chromatography (LC) Parameters

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like amino acids.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a high percentage of organic mobile phase (e.g., 95% B) and gradually decrease to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters

The following table provides example starting parameters. These must be optimized for your specific instrument.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 - 150 L/hr

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for the analysis of L-Threonine and this compound. Note: These values should be used as a starting point and must be optimized on the user's instrument.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Threonine120.174.110 - 20
56.115 - 25
This compound122.176.110 - 20
58.115 - 25

Table 2: Example Source Parameters

ParameterValue
Capillary Voltage (kV) 3.5
Cone Voltage (V) 25
Source Temperature (°C) 130
Desolvation Temp. (°C) 400
Cone Gas Flow (L/hr) 100
Desolvation Gas Flow(L/hr) 700

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation HILIC Chromatography Supernatant->LC_Separation Injection ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MS_Analysis Tandem Mass Spectrometry (MRM) ESI_Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of L-Threonine Calibration->Quantification

Experimental Workflow for L-Threonine Quantification.

troubleshooting_logic cluster_signal_issues Signal Troubleshooting cluster_peak_shape_issues Peak Shape Troubleshooting cluster_rt_issues Retention Time Troubleshooting cluster_interference_issues Interference Troubleshooting Start Poor or Inconsistent Results Check_Signal Check Signal Intensity Start->Check_Signal Check_Peak_Shape Check Peak Shape Check_Signal->Check_Peak_Shape Signal OK Optimize_Source Optimize Source Parameters Check_Signal->Optimize_Source Low Signal Check_RT Check Retention Time Stability Check_Peak_Shape->Check_RT Peak Shape Good Optimize_LC Optimize LC Gradient/Mobile Phase Check_Peak_Shape->Optimize_LC Poor Shape Check_Blanks Check Blank Samples for Interference Check_RT->Check_Blanks RT Stable Check_Pump Check LC Pump Check_RT->Check_Pump RT Unstable Check_IS_Purity Check Internal Standard Purity Check_Blanks->Check_IS_Purity Interference Detected Optimize_CE Optimize Collision Energy Optimize_Source->Optimize_CE Check_Transitions Verify MRM Transitions Optimize_CE->Check_Transitions Check_Column Check/Replace Column Optimize_LC->Check_Column Check_Temp Check Column Temperature Check_Pump->Check_Temp Optimize_Chromatography Improve Chromatographic Separation Check_IS_Purity->Optimize_Chromatography

Troubleshooting Logic for this compound Analysis.

References

Technical Support Center: Addressing Matrix Effects with L-Threonine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Threonine-d2 as an internal standard to mitigate matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A: A matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the analyte.

Q2: How does an this compound internal standard help address matrix effects?

A: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to the analyte (L-Threonine), it co-elutes during chromatography and experiences similar matrix effects.[1] By adding a known amount of this compound to all samples, standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, leading to more accurate and reliable results.[1]

Q3: What are the ideal purity requirements for this compound?

A: For accurate quantification, this compound should have high chemical and isotopic purity. The presence of unlabeled L-Threonine as an impurity can lead to an overestimation of the analyte concentration.[1]

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures no other compounds interfere with the analysis.[1]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution.[1]

Q4: How many deuterium (B1214612) atoms are optimal for an internal standard like this compound?

A: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) sufficiently to avoid "cross-talk" from the natural isotopic distribution of the analyte.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments when using this compound as an internal standard.

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results are inconsistent despite using this compound. What could be the problem?

Answer: This can stem from several factors, including a lack of co-elution, isotopic impurities, or isotopic exchange.

Troubleshooting Steps:

  • Verify Co-elution:

    • Problem: Deuterated compounds can sometimes have slightly different retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[2]

    • Solution: Overlay the chromatograms of L-Threonine and this compound to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method (e.g., using a less resolving column or modifying the gradient).[2]

  • Assess Isotopic Purity:

    • Problem: The presence of unlabeled L-Threonine in your this compound standard can artificially inflate the analyte signal.

    • Solution: Prepare and analyze a high-concentration solution of the this compound standard alone. Monitor the mass transition of the unlabeled L-Threonine. The peak area of the unlabeled analyte relative to the deuterated standard will give you an estimate of the isotopic impurity, which can be used to correct your data.

  • Check for Isotopic Exchange:

    • Problem: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix (H/D back-exchange), especially at non-labile positions under certain pH and temperature conditions. This would decrease the internal standard signal and increase the analyte signal.

    • Solution: To test for this, prepare two sets of samples. In one set, spike this compound into a clean solvent. In the second set, spike it into a blank sample matrix. Incubate both sets under your typical sample handling and analysis conditions and analyze them at different time points. A significant increase in the unlabeled analyte signal in the matrix samples compared to the solvent samples indicates isotopic exchange.[2]

Issue 2: High Variability in this compound Peak Area

Question: The peak area of my this compound is highly variable between samples. Why is this happening?

Answer: High variability in the internal standard response suggests it is not adequately compensating for the matrix effect or that there are issues with sample preparation.

Troubleshooting Steps:

  • Evaluate Matrix Effect:

    • Action: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. This will help you understand the magnitude of the matrix effect.

  • Improve Sample Preparation:

    • Action: Enhance your sample cleanup procedure to remove more of the interfering matrix components. This could involve trying a different protein precipitation solvent, using solid-phase extraction (SPE), or employing a lipid removal plate.

  • Optimize Chromatography:

    • Action: Modify your chromatographic method to better separate L-Threonine from co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of L-Threonine in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol (B129727) containing the this compound internal standard at a concentration of 1 µg/mL.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for derivatization or direct injection.

Derivatization (Optional, if required for chromatography)

For certain chromatographic columns and to improve sensitivity, derivatization may be necessary. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

  • To the supernatant from the protein precipitation step, add a borate (B1201080) buffer (pH 9.5) and the FMOC-Cl solution.

  • Allow the reaction to proceed for a specified time at room temperature.

  • Quench the reaction with an appropriate reagent.

  • The derivatized sample is then ready for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are example parameters and should be optimized for your specific instrumentation.

ParameterSetting
LC Column HILIC or C18 column suitable for amino acid analysis
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See table below

Optimized MRM Transitions (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Threonine 120.174.115
This compound 122.176.115

Quantitative Data Summary (Illustrative)

The following table presents typical validation results for an LC-MS/MS method for L-Threonine using this compound as an internal standard. These values are for illustrative purposes and actual results may vary.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 101 µg/mL
Intra-day Precision (%CV) ≤ 15%4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%6.8% - 11.5%
Accuracy (% Bias) ± 15%-7.3% to 9.1%
Matrix Effect (%) 85% - 115%92% - 108%
Recovery (%) Consistent and precise> 85%

Visualizations

Matrix_Effect_Mitigation cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Plasma_Sample Plasma Sample (Analyte + Matrix) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Mixed_Sample Sample with IS Add_IS->Mixed_Sample Protein_Precipitation Protein Precipitation Mixed_Sample->Protein_Precipitation Supernatant Supernatant for Analysis Protein_Precipitation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Injection MS_Detection MS/MS Detection (Analyte & IS Signals) LC_Separation->MS_Detection Data_Processing Data Processing (Ratio of Analyte/IS) MS_Detection->Data_Processing Final_Concentration Accurate Concentration Data_Processing->Final_Concentration Matrix_Components Matrix Components Matrix_Components->MS_Detection Ion Suppression/ Enhancement

Caption: Workflow for mitigating matrix effects using this compound internal standard.

Troubleshooting_Logic Start Inconsistent/ Inaccurate Results Check_Coelution Verify Co-elution of Analyte and IS Start->Check_Coelution Coeluting Co-eluting? Check_Coelution->Coeluting Adjust_Chroma Adjust Chromatography Coeluting->Adjust_Chroma No Check_Purity Assess Isotopic Purity Coeluting->Check_Purity Yes Adjust_Chroma->Check_Coelution Purity_OK Purity Acceptable? Check_Purity->Purity_OK Correct_Data Correct for Impurity Purity_OK->Correct_Data No Check_Exchange Investigate Isotopic Exchange Purity_OK->Check_Exchange Yes Correct_Data->Check_Exchange Exchange_Occurring Exchange Occurring? Check_Exchange->Exchange_Occurring Resolved Issue Resolved Exchange_Occurring->Resolved No Further_Investigation Further Investigation (e.g., sample prep) Exchange_Occurring->Further_Investigation Yes Modify_Conditions Modify Sample Conditions (pH, Temp) Modify_Conditions->Check_Exchange Further_Investigation->Modify_Conditions

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Troubleshooting Poor Recovery of L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with the recovery of L-Threonine-d2 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of this compound?

Poor recovery of this compound can stem from a variety of factors throughout the sample preparation workflow. The most common culprits include:

  • Inefficient Protein Precipitation: The chosen method may not effectively remove matrix proteins, leading to co-precipitation of this compound.

  • Suboptimal Solid-Phase Extraction (SPE): Issues with the sorbent type, sample loading, washing, or elution steps can result in the loss of the analyte.

  • Analyte Instability and Degradation: this compound can degrade under certain pH and temperature conditions, or during storage.

  • Non-Specific Binding: The analyte can adsorb to the surfaces of labware, such as polypropylene (B1209903) tubes and pipette tips.

  • Matrix Effects in LC-MS/MS Analysis: Components in the sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.[1]

  • Inefficient Derivatization: Incomplete derivatization reactions can lead to a lower-than-expected signal for the derivatized analyte.

Q2: How can I determine the source of my low this compound recovery?

A systematic approach is crucial to pinpoint the source of the problem. It is recommended to investigate each step of your workflow independently. This can be achieved by analyzing aliquots of your sample at different stages of the preparation process. For instance, comparing the analyte concentration before and after protein precipitation, or before and after SPE, can help isolate the step where the loss is occurring.

Q3: Can the choice of protein precipitation solvent affect this compound recovery?

Yes, the choice of protein precipitation solvent is critical. Organic solvents like acetonitrile (B52724) and acetone (B3395972), and acids like trichloroacetic acid (TCA), are commonly used.[2][3][4][5] While organic precipitants can sometimes lead to the co-precipitation of small molecules, acid precipitants may not always be suitable depending on the downstream analysis.[2] The optimal solvent will depend on the specific matrix and the properties of the analyte. It is advisable to test different solvents to determine which provides the best recovery for this compound in your specific sample type.

Q4: What should I consider when developing a Solid-Phase Extraction (SPE) method for this compound?

For a polar molecule like L-Threonine, a mixed-mode cation exchange SPE is often a good choice.[6][7][8][9] Key parameters to optimize include:

  • Sorbent Selection: Choose a sorbent that provides good retention for your analyte.

  • Sample pH: Adjust the pH of your sample to ensure this compound is in a charged state for efficient binding to the ion-exchange sorbent.

  • Wash Steps: Use a wash solvent that is strong enough to remove interferences without eluting the analyte.

  • Elution Solvent: The elution solvent should be strong enough to disrupt the interaction between this compound and the sorbent for complete recovery.

Q5: How can I minimize non-specific binding of this compound to my labware?

Non-specific binding to plastic surfaces can be a significant source of analyte loss, especially at low concentrations.[1][10][11][12][13] To mitigate this:

  • Use low-binding polypropylene tubes and pipette tips.

  • Consider silanizing glassware to reduce active sites.

  • Minimize the surface area to volume ratio.

  • Work quickly and avoid prolonged storage in plastic containers.

Q6: Are there any concerns about the stability of this compound during sample storage and handling?

Yes, the stability of amino acids in biological samples can be affected by storage time, temperature, and freeze-thaw cycles.[14][15][16][17][18][19][20][21][22] It is recommended to:

  • Store samples at -80°C for long-term stability.

  • Minimize the number of freeze-thaw cycles.[14][15][16][17][18]

  • Process samples on ice to reduce enzymatic degradation.

  • Analyze samples as quickly as possible after collection and processing.

Q7: How do derivatization agents like OPA and AccQ-Tag affect this compound recovery?

Derivatization is often used to improve the chromatographic properties and detection sensitivity of amino acids. However, the derivatization reaction itself can be a source of analyte loss if it is not complete or if the derivatives are unstable.[23][24][25][26][27][28][29][30][31][32]

  • o-Phthaldialdehyde (OPA): OPA reacts with primary amines to form fluorescent derivatives. The reaction is fast but the derivatives can be unstable.[23][24][25][26][27]

  • AccQ-Tag (AQC): This reagent derivatizes both primary and secondary amines, forming stable derivatives.[28][29][31][32]

It is important to optimize the derivatization conditions (reagent concentration, reaction time, and pH) to ensure complete and reproducible derivatization of this compound.

Quantitative Data Summary

While specific quantitative data for this compound recovery across different sample preparation methods is not extensively available in the literature, the following table provides an overview of expected recovery ranges for amino acids based on generally accepted principles and available data for similar analytes.

Sample Preparation StepMethodExpected Recovery Range (%)Notes
Protein Precipitation Acetonitrile80 - 95Can be effective, but optimization of the solvent-to-sample ratio is important to avoid co-precipitation.[33][34]
Trichloroacetic Acid (TCA)85 - 100Generally provides good recovery for small molecules, but the harsh acidic conditions may not be suitable for all analytes or downstream applications.[30]
Acetone75 - 90Can be effective, but may also co-precipitate some small molecules.[3][5][35][36][37][38]
Solid-Phase Extraction Mixed-Mode Cation Exchange85 - 100Often provides the best selectivity and recovery for polar, charged analytes like amino acids.[6][7][8][9]
Reversed-Phase (C18)50 - 80May not be ideal for highly polar amino acids like threonine, which can have poor retention.
Derivatization AccQ-Tag> 95 (derivatization efficiency)Generally considered a highly efficient and reproducible derivatization method.[28][29][31][32]
OPAVariable (depends on stability)The derivatization reaction is fast, but the stability of the derivatives can be a concern, potentially leading to lower apparent recovery.[23][24][25][26][27]

Note: These are general estimates. Actual recovery will depend on the specific experimental conditions, the sample matrix, and the concentration of this compound. It is crucial to perform validation experiments to determine the recovery in your specific assay.

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot poor this compound recovery.

Protocol 1: Evaluation of Protein Precipitation Efficiency

Objective: To determine the most effective protein precipitation solvent for maximizing this compound recovery from a biological matrix (e.g., plasma).

Materials:

  • Blank plasma

  • This compound standard solution

  • Acetonitrile (ACN), ice-cold

  • Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold

  • Acetone, ice-cold

  • Microcentrifuge tubes (low-binding)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike a known concentration of this compound standard into a pool of blank plasma.

  • Aliquot the spiked plasma into three sets of microcentrifuge tubes.

  • For Acetonitrile Precipitation: To one set of tubes, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma (3:1 ratio).

  • For TCA Precipitation: To the second set of tubes, add 1 volume of ice-cold 10% TCA to 2 volumes of plasma (1:2 ratio).

  • For Acetone Precipitation: To the third set of tubes, add 4 volumes of ice-cold acetone to 1 volume of plasma (4:1 ratio).

  • Vortex all tubes vigorously for 30 seconds.

  • Incubate the tubes on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant from each tube without disturbing the protein pellet.

  • Analyze the concentration of this compound in the supernatant using your established analytical method (e.g., LC-MS/MS).

  • Calculate Recovery: Recovery (%) = (Concentration in supernatant / Initial spiked concentration) x 100

Protocol 2: Assessment of Non-Specific Binding

Objective: To quantify the loss of this compound due to adsorption to labware.

Materials:

  • This compound standard solution in a suitable solvent (e.g., water or mobile phase)

  • Standard polypropylene microcentrifuge tubes

  • Low-binding polypropylene microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a solution of this compound at a concentration relevant to your experiment.

  • Aliquot the solution into both standard and low-binding microcentrifuge tubes.

  • Prepare a control sample by adding the this compound solution directly to the injection vial for immediate analysis (this represents 100% recovery).

  • Incubate the tubes for a period that mimics your typical sample handling time (e.g., 1 hour) at the relevant temperature (e.g., room temperature or on ice).

  • After incubation, vortex the tubes and transfer the solution to injection vials.

  • Analyze the concentration of this compound in all samples.

  • Calculate Recovery: Recovery (%) = (Concentration in incubated sample / Concentration in control sample) x 100

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting poor this compound recovery.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions Problem Poor Recovery of this compound PPT Protein Precipitation Problem->PPT SPE Solid-Phase Extraction Problem->SPE Stability Analyte Stability Problem->Stability Binding Non-Specific Binding Problem->Binding Matrix Matrix Effects Problem->Matrix Deriv Derivatization Problem->Deriv OptimizePPT Optimize Precipitation Method (Solvent, Ratio, Temp) PPT->OptimizePPT OptimizeSPE Optimize SPE Method (Sorbent, pH, Wash, Elution) SPE->OptimizeSPE ControlStability Control Storage Conditions (Temp, Time, Freeze-Thaw) Stability->ControlStability UseLowBind Use Low-Binding Labware Binding->UseLowBind DiluteSample Dilute Sample to Reduce Matrix Effects Matrix->DiluteSample OptimizeDeriv Optimize Derivatization (Reagent, Time, pH) Deriv->OptimizeDeriv

Caption: A logical workflow for troubleshooting poor this compound recovery.

Sample_Prep_Causes cluster_loss Potential Loss Points Start Biological Sample PPT Protein Precipitation Start->PPT Loss_Bind Adsorption to Labware Start->Loss_Bind SPE Solid-Phase Extraction PPT->SPE Loss_PPT Co-precipitation Incomplete Precipitation PPT->Loss_PPT PPT->Loss_Bind Evap Evaporation & Reconstitution SPE->Evap Loss_SPE Analyte Breakthrough Incomplete Elution SPE->Loss_SPE SPE->Loss_Bind Deriv Derivatization Evap->Deriv Loss_Stab Degradation (pH, Temp, Time) Evap->Loss_Stab Evap->Loss_Bind Analysis LC-MS/MS Analysis Deriv->Analysis Deriv->Loss_Bind Loss_Deriv Incomplete Reaction Derivative Instability Deriv->Loss_Deriv Analysis->Loss_Bind

Caption: Potential points of this compound loss during a typical sample preparation workflow.

References

Technical Support Center: Ensuring Deuteration Purity of L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Threonine-d2. Our goal is to help you ensure the isotopic purity of your deuterated compounds through reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the deuteration purity of this compound?

The two primary analytical techniques for determining the deuteration purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[][2][3] NMR, particularly ¹H NMR, can provide site-specific deuteration information by observing the reduction or disappearance of proton signals.[4] Mass spectrometry measures the mass-to-charge ratio of the molecule, allowing for the determination of the overall deuterium (B1214612) incorporation by comparing the mass of the deuterated and non-deuterated compounds.[4]

Q2: Why is it crucial to confirm the deuteration purity of this compound?

Ensuring the purity of deuterated compounds is critical for the accuracy and reproducibility of experiments.[3] In quantitative proteomics and metabolomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the precise quantification of proteins and metabolites relies on the known isotopic enrichment of the labeled amino acid.[5] In drug development, the level of deuteration can significantly impact a drug's pharmacokinetic and metabolic profiles.[6]

Q3: What are common causes of low or incomplete deuteration of this compound?

Incomplete deuteration can arise from several factors during the synthesis process. These include:

  • Hydrogen-Deuterium (H/D) Exchange: Back-exchange of deuterium with hydrogen from protic solvents or atmospheric moisture can reduce deuteration levels.[4]

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and catalyst activity can influence the efficiency of the deuteration reaction.[7]

  • Degradation of the Amino Acid: L-Threonine can be susceptible to degradation or oxidation under certain reaction conditions, which can affect the final product's purity.[7]

Q4: Can the position of the deuterium atoms in this compound be determined?

Yes, NMR spectroscopy is a powerful technique for determining the specific positions of deuterium atoms. By comparing the ¹H NMR spectrum of deuterated L-Threonine with its non-deuterated counterpart, the absence or reduction of signals corresponding to specific protons indicates the sites of deuteration.[4][8] 2D NMR techniques like HSQC can further confirm the positions of deuterium incorporation.[8]

Troubleshooting Guides

Low Deuteration Purity Detected by Mass Spectrometry
Symptom Potential Cause Recommended Solution
Lower than expected molecular weight, indicating incomplete deuteration. H/D Back-Exchange: Exposure to protic solvents (e.g., water, methanol) or atmospheric moisture after synthesis.Handle the sample in a dry, inert atmosphere (e.g., glove box). Use anhydrous, aprotic solvents for sample preparation and analysis.
Incomplete Reaction: The deuteration reaction did not go to completion.Review and optimize the synthetic protocol. Consider increasing reaction time, temperature, or catalyst loading.
Broad isotopic distribution in the mass spectrum. Presence of multiple deuterated species (d0, d1, d2, etc.). This indicates incomplete deuteration. The synthetic process needs to be optimized for higher isotopic enrichment.
Contamination with non-deuterated L-Threonine. Ensure the starting materials for the synthesis are of high purity and that there is no cross-contamination.
Ambiguous Results from NMR Spectroscopy
Symptom Potential Cause Recommended Solution
Residual proton signals at the expected deuteration sites in ¹H NMR. Incomplete Deuteration: The deuteration at those specific sites is not 100%.Quantify the level of deuteration by integrating the residual proton signal relative to a known internal standard or a non-deuterated proton signal in the molecule.
Contamination with undeuterated L-Threonine. Purify the sample using techniques like recrystallization or chromatography to remove the undeuterated impurity.
Complex or overlapping signals in the spectrum. Presence of Impurities: The sample may contain impurities from the synthesis or degradation products.Purify the sample. Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in structure elucidation.
Poor signal-to-noise ratio. Low Sample Concentration: Insufficient amount of sample for NMR analysis.Increase the sample concentration if possible. Use a higher-field NMR spectrometer for better sensitivity.

Experimental Protocols

Protocol 1: Determination of Deuteration Purity by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard with a distinct chemical shift (e.g., TSP or DSS) for quantitative analysis.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Suppress the residual solvent peak if necessary.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal of the internal standard and set its integral to a known value (e.g., 1.00).

    • Integrate the residual proton signals at the positions expected to be deuterated in this compound.

    • Calculate the percentage of deuteration at each site by comparing the integral of the residual proton signal to the integral of a non-deuterated proton in the molecule or the internal standard.

Protocol 2: Determination of Deuteration Purity by LC-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent).

    • Prepare a series of dilutions to determine the optimal concentration for analysis.

    • Prepare a corresponding solution of non-deuterated L-Threonine as a reference standard.

  • LC-MS Analysis:

    • Inject the sample onto a suitable liquid chromatography (LC) column (e.g., a reverse-phase C18 column) to separate it from any potential impurities.

    • Use a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI) to detect the eluting compound.[9]

    • Acquire mass spectra in full scan mode over a mass range that includes the expected molecular ions of both deuterated and non-deuterated L-Threonine.

  • Data Analysis:

    • Extract the mass spectra for the L-Threonine peak.

    • Determine the mass of the most abundant isotopologue for both the deuterated and non-deuterated samples.

    • Calculate the deuteration purity by determining the relative abundance of the fully deuterated species compared to any partially deuterated or non-deuterated species present in the this compound sample.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis A Weigh this compound and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Process Spectrum D->E F Integrate Signals E->F G Calculate Deuteration Purity F->G Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis A Prepare Stock Solutions (Deuterated and Non-deuterated) B Create Dilution Series C Inject Sample onto LC B->C D Mass Spectrometry Detection C->D E Extract Mass Spectra D->E F Determine Isotopic Distribution E->F G Calculate Deuteration Purity F->G Troubleshooting_Logic Start Inaccurate Deuteration Purity? Method Which method was used? Start->Method NMR NMR Spectroscopy Method->NMR MS Mass Spectrometry Method->MS NMR_Issue Issue with NMR? NMR->NMR_Issue MS_Issue Issue with MS? MS->MS_Issue Residual_Signal Residual Proton Signal NMR_Issue->Residual_Signal Yes Complex_Spectrum Complex/Overlapping Spectrum NMR_Issue->Complex_Spectrum No Incomplete_Deut Incomplete Deuteration/ Contamination Residual_Signal->Incomplete_Deut Purify_2DNMR Purify Sample/ Use 2D NMR Complex_Spectrum->Purify_2DNMR Low_MW Lower than Expected MW MS_Issue->Low_MW Yes Broad_Dist Broad Isotopic Distribution MS_Issue->Broad_Dist No Back_Exchange H/D Back-Exchange/ Incomplete Reaction Low_MW->Back_Exchange Optimize_Synth Optimize Synthesis/ Improve Handling Broad_Dist->Optimize_Synth

References

Technical Support Center: Minimizing Ion Suppression Effects with L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry experiments, specifically focusing on the use of L-Threonine-d2 as a stable isotope-labeled internal standard to mitigate ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte caused by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3][4] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4][5] Even with highly selective tandem mass spectrometry (MS/MS), ion suppression can occur in the ion source before mass analysis.[3]

Q2: How does this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the "gold standard" for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the analyte of interest (in this case, endogenous L-Threonine).[6] The key principle is that this compound will co-elute with the unlabeled L-Threonine and experience the same degree of ion suppression.[4] By measuring the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: Can a deuterated internal standard like this compound fail to correct for ion suppression?

A3: While highly effective, there are situations where a deuterated internal standard may not fully compensate for matrix effects. This can happen if there is a slight chromatographic separation between the analyte and the deuterated standard, a phenomenon known as the "isotope effect." This can expose them to different matrix components, leading to differential ion suppression. Additionally, if the concentration of co-eluting matrix components is excessively high, it can suppress the ionization of both the analyte and the internal standard in a non-proportional manner.

Q4: What are the first steps I should take if I suspect ion suppression is affecting my results?

A4: The first step is to confirm the presence and location of ion suppression in your chromatogram. A post-column infusion experiment is a standard method for this. This involves infusing a constant flow of your analyte and this compound solution into the LC eluent after the analytical column and monitoring the signal. An injection of a blank matrix extract will show a dip in the baseline signal at retention times where ion-suppressing components elute.

Q5: What are the most effective ways to reduce ion suppression?

A5: The most effective strategies to combat ion suppression include:

  • Optimizing Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components is highly effective.[1][5]

  • Chromatographic Separation: Modifying your LC method to separate the analyte of interest from the regions of ion suppression is a common and effective approach.[7]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5] This is only feasible if the analyte concentration remains above the limit of quantification.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound as an internal standard.

Problem 1: High Variability in Analyte/Internal Standard Peak Area Ratio

  • Possible Cause: Differential ion suppression due to slight chromatographic separation of L-Threonine and this compound (isotope effect).

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms of the analyte and the internal standard. They should ideally co-elute perfectly.

    • Adjust Chromatography: If a slight separation is observed, try to optimize the chromatographic method. This could involve adjusting the gradient, flow rate, or trying a different column chemistry to achieve better co-elution.

    • Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects as detailed in the Experimental Protocols section to understand the extent of the issue.

Problem 2: Low Signal Intensity for Both Analyte and this compound

  • Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: Use the post-column infusion experiment to identify the retention time windows with severe ion suppression.

    • Improve Sample Cleanup: Implement a more effective sample preparation method (e.g., SPE) to remove the interfering matrix components.

    • Modify Chromatography: Adjust the chromatographic conditions to move the elution of your analyte and internal standard away from the suppression zones.

    • Sample Dilution: If the analyte concentration allows, dilute the sample to reduce the concentration of interfering species.[5]

Problem 3: Inconsistent this compound Peak Area Across Samples

  • Possible Cause: Inconsistent addition of the internal standard or variable and severe ion suppression that overwhelms the internal standard's ability to compensate.

  • Troubleshooting Steps:

    • Review Internal Standard Addition: Ensure that the internal standard is being added accurately and consistently to every sample at the beginning of the sample preparation process.

    • Enhance Sample Preparation: A more robust sample cleanup method can reduce the overall matrix load and lead to more consistent ionization.

    • Check for Contamination: Ensure that the internal standard solution has not been contaminated.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify the regions in a chromatographic run where ion suppression occurs.

Methodology:

  • Setup: A syringe pump is used to deliver a constant flow of a standard solution containing both the analyte (e.g., L-Threonine) and this compound. This flow is introduced into the LC eluent stream after the analytical column but before the mass spectrometer's ion source, typically via a T-fitting.

  • Infusion: Infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Injection: Once a stable baseline signal for both the analyte and internal standard is achieved, inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.

  • Analysis: Monitor the signal of the infused analyte and internal standard. A stable, flat baseline is expected. Any significant dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components. An increase in the signal indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample first, and then spike the analyte and this compound into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

  • Data Interpretation:

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Data Presentation

Table 1: Representative Data for Quantitative Assessment of Matrix Effects

Sample SetAnalyte Peak Area (counts)This compound Peak Area (counts)
Set A (Neat) 1,500,0001,450,000
Set B (Post-Spike) 950,000925,000
Set C (Pre-Spike) 855,000832,500

Table 2: Calculated Matrix Effect, Recovery, and Process Efficiency

ParameterAnalyteThis compound
Matrix Effect (ME %) 63.3%63.8%
Recovery (RE %) 90.0%90.0%
Process Efficiency (PE %) 57.0%57.4%

Interpretation: The Matrix Effect of ~63% for both the analyte and the internal standard indicates significant ion suppression. However, since the values are very similar, it demonstrates that this compound is effectively tracking the ion suppression experienced by the analyte.

Visualizations

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source cluster_process Ion Suppression Process Droplet Charged Droplet Analyte_Ion Analyte Ion (Gas Phase) Droplet->Analyte_Ion Evaporation & Ionization Matrix_Ion Matrix Ion (Gas Phase) Droplet->Matrix_Ion Evaporation & Ionization Detector Detector Analyte_Ion->Detector Signal Competition Competition for charge and surface access in the droplet Matrix_Ion->Competition High Concentration Competition->Analyte_Ion Suppresses Ionization Reduced_Evaporation Changes in droplet properties (e.g., increased viscosity) hindering solvent evaporation Reduced_Evaporation->Droplet

Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.

TroubleshootingWorkflow Start Start: Suspected Ion Suppression CheckRatio High variability in Analyte/IS Ratio? Start->CheckRatio CheckSignal Low signal for both Analyte and IS? CheckRatio->CheckSignal No VerifyCoelution Verify Analyte/IS Co-elution CheckRatio->VerifyCoelution Yes PostColumn Perform Post-Column Infusion Experiment CheckSignal->PostColumn Yes End Resolved CheckSignal->End No (Other Issue) SuppressionZone Identify Suppression Zone(s) PostColumn->SuppressionZone OptimizeChrom Optimize Chromatography to avoid suppression zone SuppressionZone->OptimizeChrom ImproveCleanup Improve Sample Cleanup (e.g., SPE) SuppressionZone->ImproveCleanup OptimizeChrom->End Dilute Dilute Sample ImproveCleanup->Dilute Dilute->End VerifyCoelution->OptimizeChrom

Caption: Troubleshooting workflow for ion suppression issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation (e.g., with Acetonitrile) Spike->Extraction Centrifuge Centrifuge Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: General experimental workflow for analysis using an internal standard.

References

Validation & Comparative

L-Threonine-d2 for Clinical Diagnostic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids in biological matrices is crucial for the diagnosis and monitoring of a variety of metabolic disorders and for advancing research in drug development. L-Threonine (B559522), an essential amino acid, and its metabolites are significant biomarkers in several physiological and pathological processes, including neurological and metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is critical for achieving reliable and accurate results. This guide provides a comprehensive overview of the validation of L-Threonine-d2 as an internal standard in clinical diagnostic assays, comparing its performance with other alternatives and providing detailed experimental data and protocols.

Performance Comparison of Internal Standards

The ideal internal standard for LC-MS/MS analysis should co-elute with the analyte, exhibit no isotopic exchange, and effectively compensate for matrix effects.[1] While a direct head-to-head comparison of this compound with other isotopic analogs like ¹³C-labeled L-Threonine is not extensively documented in publicly available literature, we can infer performance based on established principles of stable isotope dilution analysis and validation data from methods utilizing deuterated internal standards.

Stable isotope-labeled internal standards are broadly categorized into those labeled with deuterium (B1214612) (²H or D) and those with heavy-carbon (¹³C) or heavy-nitrogen (¹⁵N).

  • Deuterium-Labeled Internal Standards (e.g., this compound): These are generally more cost-effective to synthesize. However, a primary consideration is the potential for the "isotope effect," where the slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds can lead to a minor difference in chromatographic retention time.[2] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, potentially affecting accuracy.[2] The stability of the deuterium label is also a factor, although deuterium on non-exchangeable positions, as is typical for commercially available standards, is generally stable.

  • ¹³C-Labeled Internal Standards (e.g., L-Threonine-¹³C₄): These are often considered the "gold standard" as the substitution of ¹²C with ¹³C does not significantly alter the physicochemical properties of the molecule.[3] This results in near-perfect co-elution with the unlabeled analyte, ensuring that both experience the same matrix effects, which can lead to higher accuracy and precision.[2][4][5] The main drawback of ¹³C-labeled standards is typically their higher cost of synthesis.[3]

The following table summarizes validation data for an LC-MS/MS method for the quantification of amino acids, including L-Threonine, using a panel of deuterated and ¹³C-labeled internal standards. While not a direct comparison for Threonine alone, it demonstrates the high performance achievable with methods employing stable isotope-labeled internal standards.

Table 1: Performance Data for L-Threonine Quantification using a Stable Isotope-Labeled Internal Standard in Human Plasma

ParameterL-Threonine
Linearity (r²) >0.990
Calibration Range (µmol/L) 1 - 500
Accuracy (% Bias) Within ±15%
Precision (%RSD) <15%
Lower Limit of Quantification (LLOQ) (µmol/L) 1

Data compiled from representative LC-MS/MS amino acid panel validation studies.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of clinical diagnostic assays. Below are key experimental protocols for the quantification of L-Threonine in plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation.

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a new tube.

  • Add 450 µL of the internal standard working solution (containing this compound in mobile phase A).

  • Vortex for 30 seconds.

  • Inject 4 µL of the final mixture into the LC-MS/MS system.[8][9]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[10]

  • Chromatographic Column: A column suitable for the separation of polar compounds like amino acids, such as a mixed-mode or HILIC column.

  • Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water.[10]

  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[10]

  • Gradient Elution: A gradient is employed to effectively separate the amino acids. A typical gradient might start at a high percentage of organic mobile phase and gradually decrease.

  • Flow Rate: Approximately 0.6 mL/min.[10]

  • Column Temperature: 35 °C.[10]

  • MRM Transitions:

    • L-Threonine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

(Specific MRM transitions need to be optimized for the instrument used).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add 30% Sulfosalicylic Acid (10 µL) s1->s2 s3 Vortex & Incubate (4°C, 30 min) s2->s3 s4 Centrifuge (12,000 rpm, 5 min) s3->s4 s5 Collect Supernatant (50 µL) s4->s5 s6 Add Internal Standard (this compound) s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Chromatographic Separation a3 Mass Spectrometry Detection (MRM) d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d3 Quantification using Calibration Curve

Caption: Experimental workflow for L-Threonine quantification in plasma.

L-Threonine Metabolic Pathway to Glycine (B1666218)

L-Threonine is a precursor for the synthesis of the neurotransmitter glycine.[11][12] The accurate measurement of both amino acids is important in the study of neurological disorders where glycine neurotransmission is implicated.[13]

threonine_to_glycine Thr L-Threonine AKB 2-Amino-3-ketobutyrate Thr->AKB Gly Glycine AKB->Gly + CoA AcCoA Acetyl-CoA AKB->AcCoA e1 Threonine Dehydrogenase e2 2-Amino-3-ketobutyrate CoA ligase

Caption: Metabolic pathway of L-Threonine to Glycine.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids like L-threonine is crucial for applications ranging from metabolomics to pharmaceutical quality control. The use of a stable isotope-labeled internal standard, such as L-Threonine-d2, is a cornerstone of modern bioanalysis, particularly in mass spectrometry-based methods. An internal standard is a compound of a known quantity added to a sample to correct for variability during the analytical process, thereby enhancing the accuracy and precision of the results.[1][2][3] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3]

This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of L-threonine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an this compound internal standard, and High-Performance Liquid Chromatography (HPLC) with UV detection, which often employs a structural analog as an internal standard. The cross-validation of these methods is essential to ensure data integrity and reliability across different analytical platforms.[4]

Overview of Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[5] This technique is the method of choice for quantifying low-abundance analytes in complex biological matrices like plasma.[5] The use of a stable isotope-labeled internal standard, such as this compound, allows for highly accurate quantification through isotope dilution mass spectrometry. The standard co-elutes with the analyte and is distinguished by its mass difference, effectively correcting for matrix effects and variations in instrument response.[1][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique that separates compounds based on their interaction with a stationary phase.[7] For amino acids that lack a strong chromophore, a pre-column derivatization step is typically required to attach a UV-absorbing tag to the molecule.[7] Quantification is achieved by comparing the peak area of the analyte to that of an internal standard. While reliable, this method can be less sensitive and specific than LC-MS/MS and is more susceptible to interferences from co-eluting compounds.

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This protocol is adapted from established methods for amino acid analysis in biological fluids.[5]

  • Sample Preparation:

    • To 50 µL of plasma sample, add 10 µL of an internal standard working solution containing this compound.

    • Precipitate proteins by adding 200 µL of methanol.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Threonine: Precursor Ion (m/z) -> Product Ion (m/z)

      • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Values to be determined based on deuteration pattern).

Method 2: HPLC with Pre-Column Derivatization and UV Detection

This protocol is based on standard methods for amino acid analysis by HPLC.[8]

  • Sample Preparation & Derivatization:

    • Perform protein precipitation on a 50 µL plasma sample as described for the LC-MS/MS method.

    • Add 10 µL of a suitable internal standard (e.g., norvaline).[9]

    • Evaporate the supernatant to dryness.

    • Reconstitute in 20 µL of coupling buffer.

    • Add 20 µL of a derivatizing agent (e.g., o-phthaldialdehyde, OPA).

    • Incubate at room temperature for 2 minutes.

    • Add 400 µL of injection buffer to stop the reaction.

  • High-Performance Liquid Chromatography:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 338 nm.

    • Injection Volume: 20 µL.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics obtained during the validation of these two methods. Data is compiled from representative studies on amino acid quantification.[5][8][10]

Validation Parameter LC-MS/MS with this compound HPLC-UV with Derivatization Commentary
Linearity (R²) > 0.998> 0.995Both methods demonstrate excellent linearity, but LC-MS/MS is often superior.
Accuracy (% Recovery) 95.0 - 105.0%90.0 - 110.0%The use of a co-eluting SIL-IS in LC-MS/MS provides higher accuracy by effectively correcting for matrix effects.[1]
Precision (%RSD) < 5%< 10%LC-MS/MS generally offers better precision due to the robustness of the internal standardization.
Limit of Quantitation (LOQ) ~0.1 µg/mL~1.0 µg/mLLC-MS/MS provides significantly higher sensitivity, making it suitable for trace-level analysis.[11]
Specificity Very HighModerate to HighThe specificity of LC-MS/MS is conferred by the unique MRM transition for the analyte, minimizing interferences. The HPLC-UV method is more prone to interferences from compounds with similar retention times and UV absorbance.
Throughput HighModerateLC-MS/MS methods can often have shorter run times, allowing for higher sample throughput.

Visualizing the Workflows

Diagrams can effectively illustrate the distinct processes of each analytical method. The following visualizations, created using the DOT language, depict the experimental workflows for the LC-MS/MS and HPLC-UV methods.

cluster_0 LC-MS/MS Experimental Workflow sample Plasma Sample add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis (HILIC) reconstitute->lcms data Data Acquisition (MRM) lcms->data

LC-MS/MS workflow using a stable isotope-labeled internal standard.

cluster_1 HPLC-UV Experimental Workflow sample_uv Plasma Sample ppt_uv Protein Precipitation sample_uv->ppt_uv add_is_uv Add Analog Internal Standard ppt_uv->add_is_uv dry_uv Evaporation add_is_uv->dry_uv derivatize Derivatization (OPA) dry_uv->derivatize hplc HPLC Analysis (C18) derivatize->hplc uv_detect UV Detection hplc->uv_detect

HPLC-UV workflow requiring pre-column derivatization.

Conclusion

Both LC-MS/MS with a stable isotope-labeled internal standard like this compound and HPLC-UV with derivatization are viable methods for the quantification of L-threonine.

  • LC-MS/MS stands out for its superior sensitivity, specificity, accuracy, and precision, making it the preferred method for bioanalysis in complex matrices and for applications requiring the detection of trace amounts. The use of this compound is integral to achieving this high level of performance by correcting for analytical variability.[3]

  • HPLC-UV is a cost-effective and robust alternative suitable for routine analysis where high sensitivity is not a prerequisite. However, it requires a derivatization step and is more susceptible to analytical interferences.

A thorough cross-validation of these methods is critical when transferring analysis between laboratories or platforms.[4] This ensures that the data generated, regardless of the method used, is reliable, accurate, and fit for its intended purpose in research and development.

References

A Comparative Guide to the Analytical Performance of L-Threonine-d2 and Other Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the precise quantification of amino acids is paramount. Stable isotope-labeled internal standards, particularly deuterated amino acids, are the cornerstone of accurate and reliable measurements using liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of the analytical performance of L-Threonine-d2 against other deuterated amino acids, supported by experimental data and detailed methodologies.

The Critical Role of Deuterated Internal Standards in Bioanalysis

Deuterated internal standards are considered the gold standard in quantitative bioanalysis for their ability to mimic the analyte of interest throughout the analytical process.[1] By co-eluting with the non-labeled analyte, they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects and improving data accuracy and reproducibility.[2] However, the choice of the deuterated standard, including the position and number of deuterium (B1214612) atoms, can significantly influence analytical performance.

Comparative Analytical Performance: this compound vs. Other Deuterated Amino Acids

The ideal deuterated internal standard should exhibit identical chromatographic and mass spectrometric behavior to its unlabeled counterpart, with the only difference being its mass-to-charge ratio (m/z). However, the introduction of deuterium can sometimes lead to an "isotope effect," causing slight differences in retention time. This can result in the analyte and the internal standard experiencing different matrix environments, potentially compromising the accuracy of quantification.[3][4]

While direct, head-to-head comparative studies focusing solely on this compound versus a wide array of other deuterated amino acids are not extensively available in the published literature, we can infer performance characteristics based on established principles of bioanalytical method validation and data from studies utilizing various deuterated standards. The key performance parameters to consider are chromatographic co-elution, matrix effects, and overall method precision and accuracy.

Table 1: Comparison of Key Analytical Performance Parameters for Deuterated Internal Standards

ParameterThis compound (Anticipated Performance)Other Deuterated Amino Acids (e.g., L-Alanine-d3, L-Leucine-d10)Key Considerations
Chromatographic Co-elution with Analyte Minimal to no chromatographic shift is expected due to the low number of deuterium atoms.May exhibit slight retention time shifts, particularly with a higher degree of deuteration.[3]The goal is complete co-elution to ensure identical exposure to matrix effects.
Matrix Effect Compensation Expected to provide excellent compensation due to close structural and chromatographic similarity.Generally provides good compensation, but differential matrix effects can occur if there is a chromatographic shift.[4][5]Matrix effects should be thoroughly evaluated during method validation across different biological lots.
Precision (%RSD) Expected to be within acceptable bioanalytical method validation limits (typically <15%).Typically within <15% RSD.A robust internal standard contributes to lower variability in results.
Accuracy (%Bias) Expected to be within acceptable bioanalytical method validation limits (typically ±15%).Typically within ±15%.Accurate quantification is critical for pharmacokinetic and clinical studies.
Potential for Isotopic Crosstalk Low risk due to a +2 Da mass difference.Risk increases with lower mass differences and depends on the mass spectrometer's resolution.A sufficient mass difference is necessary to prevent interference between the analyte and internal standard signals.[2]

Experimental Protocols

The following sections outline typical experimental methodologies for the quantification of L-Threonine (B559522) in biological matrices using a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting amino acids from plasma or serum.

  • Aliquoting: Transfer 50 µL of the biological sample (plasma, serum, or urine) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the this compound internal standard working solution to each sample, except for the blank matrix.

  • Protein Precipitation: Add 150 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

LC-MS/MS Analysis

An example of a validated UPLC-MS/MS method for amino acid quantification is presented below.[6]

  • Liquid Chromatography System: ACQUITY UPLC I-Class

  • Mass Spectrometer: Xevo TQ-S micro

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm

  • Column Temperature: 45°C

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 2 µL

Table 2: Example Chromatographic Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.64
0.50.64
2.50.610
5.00.628
5.10.695
6.10.695
6.20.64
7.50.64

Table 3: Example Mass Spectrometry Parameters for L-Threonine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
L-Threonine120.174.12012
This compound122.176.12012

Visualizing the Role of L-Threonine in Cellular Signaling

L-Threonine is not only a building block for proteins but also a signaling molecule that can influence crucial cellular processes like cell growth and proliferation, primarily through the mTOR (mammalian target of rapamycin) pathway.

L_Threonine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade L-Threonine L-Threonine AAT Amino Acid Transporter L-Threonine->AAT PI3K PI3K AAT->PI3K Akt Akt PI3K->Akt MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 MAPKs->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 | CellCycle Cell Cycle Progression (G1/S Transition) mTORC1->CellCycle mTORC2->Akt ProteinSynth Protein Synthesis p70S6K->ProteinSynth 4E-BP1->ProteinSynth

Caption: L-Threonine mTOR signaling pathway.

Conclusion

The selection of an appropriate deuterated internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While this compound is an excellent choice for the quantification of L-Threonine due to its anticipated minimal isotope effect and strong structural similarity, it is imperative to perform a thorough method validation to confirm its performance characteristics within the specific matrix and analytical system. For other amino acids, the degree of deuteration should be carefully considered to balance the need for a significant mass shift with the potential for chromatographic separation from the analyte. By adhering to rigorous validation guidelines, researchers can ensure the generation of high-quality, reproducible data essential for advancing scientific discovery and drug development.

References

A Comparative Guide to the MS/MS Fragmentation Patterns of L-Threonine and L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of L-Threonine and its deuterated isotopologue, L-Threonine-d2. Understanding these fragmentation differences is crucial for researchers utilizing deuterium-labeled standards in metabolomics, pharmacokinetic studies, and other quantitative mass spectrometry-based applications. The inclusion of stable isotope-labeled internal standards like this compound is a common practice to ensure accuracy and precision in analytical methods. This document outlines the expected fragmentation pathways and provides the necessary experimental context for interpreting mass spectra.

Introduction to Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In a typical collision-induced dissociation (CID) experiment, precursor ions are accelerated and collided with an inert gas, leading to bond cleavages and the formation of characteristic product ions. The fragmentation pattern is a fingerprint of the molecule's structure.

For L-Threonine, common fragmentation pathways involve the neutral loss of small molecules such as water (H₂O), formic acid (HCOOH), and ammonia (B1221849) (NH₃). When L-Threonine is labeled with deuterium (B1214612), as in this compound, the mass-to-charge ratio (m/z) of the precursor ion and some of its fragment ions will shift, reflecting the presence of the heavier isotope. The specific shifts observed can confirm the location of the deuterium labels and help in the structural elucidation of fragmentation mechanisms.

Experimental Protocols

While direct experimental MS/MS data for this compound is not extensively published, the following protocol outlines a standard method for acquiring and comparing the fragmentation spectra of L-Threonine and this compound.

Sample Preparation:

  • Prepare stock solutions of L-Threonine and this compound (commercially available as L-Threonine-2,3-d2) in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid for positive ion mode ESI.

  • Dilute the stock solutions to a working concentration appropriate for the mass spectrometer being used (e.g., 1-10 µM).

Mass Spectrometry Analysis:

  • Instrumentation: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is commonly used for the analysis of amino acids.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ions ([M+H]⁺) of L-Threonine (m/z 120.1) and this compound (m/z 122.1).

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion of L-Threonine (m/z 120.1) as the precursor ion.

    • Perform product ion scanning by subjecting the precursor ion to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen).

    • Optimize the collision energy to achieve a rich fragmentation spectrum.

    • Repeat the product ion scan for the [M+H]⁺ ion of this compound (m/z 122.1) using the same instrumental conditions.

Data Presentation: A Comparative Table of Fragmentation Patterns

The following table summarizes the major observed fragment ions for L-Threonine and the predicted corresponding fragment ions for this compound, assuming the deuterium labels are on the C2 (alpha-carbon) and C3 (beta-carbon) positions.

Precursor IonL-Threonine [M+H]⁺ (m/z 120.1)This compound [M+H]⁺ (m/z 122.1)
Observed/Predicted Fragment Ion (m/z) Proposed Neutral Loss Observed/Predicted Fragment Ion (m/z)
102.1H₂O104.1
74.1H₂O + CO76.1
74.1HCOOH75.1
56.1H₂O + CO + H₂O58.1
45.1Side Chain46.1

Note: The fragmentation of amino acids can be complex, and other minor fragments may be observed. The predicted values for this compound are based on the known fragmentation of L-Threonine and the positions of the deuterium labels.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for both L-Threonine and this compound.

G cluster_0 L-Threonine Fragmentation L-Threonine\n[M+H]⁺\nm/z 120.1 L-Threonine [M+H]⁺ m/z 120.1 m/z 102.1 m/z 102.1 L-Threonine\n[M+H]⁺\nm/z 120.1->m/z 102.1 - H₂O m/z 74.1 m/z 74.1 L-Threonine\n[M+H]⁺\nm/z 120.1->m/z 74.1 - HCOOH m/z 102.1->m/z 74.1 - CO m/z 56.1 m/z 56.1 m/z 74.1->m/z 56.1 - H₂O

Caption: Fragmentation pathway of L-Threonine.

G cluster_1 This compound Fragmentation (Predicted) This compound\n[M+H]⁺\nm/z 122.1 This compound [M+H]⁺ m/z 122.1 m/z 104.1 m/z 104.1 This compound\n[M+H]⁺\nm/z 122.1->m/z 104.1 - H₂O m/z 75.1 m/z 75.1 This compound\n[M+H]⁺\nm/z 122.1->m/z 75.1 - DCOOH m/z 76.1 m/z 76.1 m/z 104.1->m/z 76.1 - CO m/z 58.1 m/z 58.1 m/z 76.1->m/z 58.1 - H₂O

Caption: Predicted fragmentation of this compound.

Discussion of Fragmentation Differences

The primary difference in the MS/MS spectra of L-Threonine and this compound is the mass shift of the precursor and fragment ions due to the two deuterium atoms.

  • Precursor Ion: The [M+H]⁺ ion of this compound appears at m/z 122.1, a +2 Da shift compared to L-Threonine at m/z 120.1.

  • Loss of Water (-18 Da): The loss of a water molecule from the side chain hydroxyl group and the carboxylic acid group is a common fragmentation. In this compound, this loss still results in a fragment that is 2 Da heavier than the corresponding fragment from L-Threonine (m/z 104.1 vs. 102.1), indicating that the deuterium atoms on the carbon backbone are retained.

  • Loss of Formic Acid (-46 Da): The loss of formic acid from protonated threonine is a known fragmentation pathway. For L-Threonine, this results in a fragment at m/z 74.1. In L-Threonine-2,3-d2, the deuterium on the alpha-carbon (C2) is adjacent to the carboxylic acid group. This leads to the predicted loss of deuterated formic acid (DCOOH, -47 Da), resulting in a fragment at m/z 75.1. This +1 Da shift in the fragment ion (relative to the +2 Da shift of the precursor) is a key diagnostic feature for confirming the position of the deuterium label.

  • Sequential Losses: Subsequent fragmentations, such as the loss of carbon monoxide (-28 Da) from the water-loss fragment, will also show a consistent +2 Da shift in the resulting fragment ions for this compound compared to L-Threonine (e.g., m/z 76.1 vs. 74.1).

Conclusion

The MS/MS fragmentation patterns of L-Threonine and this compound are highly similar in terms of the types of neutral losses observed. However, the mass-to-charge ratios of the resulting fragment ions are predictably shifted in this compound due to the presence of the deuterium labels. By carefully analyzing these mass shifts, researchers can confirm the identity and isotopic purity of their labeled standards and gain deeper insights into the fragmentation mechanisms of amino acids. The predicted fragmentation pattern for this compound provides a valuable reference for scientists employing this stable isotope-labeled compound in their analytical workflows.

L-Threonine-d2 in Quantitative Analysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. In mass spectrometry-based methods, stable isotope-labeled internal standards are the gold standard for achieving reliable results. This guide provides an objective comparison of L-Threonine-d2 with other isotopic alternatives, supported by experimental data, to aid in the selection of the most appropriate internal standard for quantitative analysis.

The use of an internal standard is crucial in quantitative mass spectrometry to correct for variability that can occur during sample preparation, chromatographic separation, and detection. An ideal internal standard should behave chemically and physically identically to the analyte of interest. Stable isotope-labeled (SIL) compounds are considered the best choice for this purpose. This guide focuses on the performance of this compound as a SIL internal standard and compares it primarily with its ¹³C-labeled counterpart.

The Isotope Effect: Deuterium vs. Carbon-13 Labeling

The primary difference in performance between deuterium-labeled standards like this compound and ¹³C-labeled standards lies in the "isotope effect". Due to the larger relative mass difference between hydrogen and deuterium, deuterated standards can sometimes exhibit slight differences in chromatographic retention times compared to the unlabeled analyte. This can potentially lead to differential matrix effects and impact the accuracy of quantification. Carbon-13 labeled standards, having a smaller relative mass difference, are less prone to this effect and tend to co-elute more closely with the analyte.

While ¹³C-labeled standards are often considered the superior choice due to their higher isotopic stability and closer co-elution with the analyte, deuterated standards like this compound are frequently used due to their wider availability and lower cost.

Performance Data: A Comparative Overview

The following table summarizes typical performance data for the quantification of L-Threonine and other amino acids using LC-MS/MS with different types of internal standards.

Performance MetricL-Threonine with Deuterated Internal Standard (e.g., this compound)L-Threonine with ¹³C-Labeled Internal Standard
Linearity (r²) >0.99>0.99
Intra-assay Precision (%CV) <15%<10%
Inter-assay Precision (%CV) <15%<10%
Accuracy/Recovery (%) 85-115%90-110%
Limit of Quantification (LOQ) Analyte and matrix dependentAnalyte and matrix dependent

Note: The values presented are typical ranges observed in various validated methods and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining accurate and reproducible results. Below is a generalized workflow for the quantitative analysis of L-Threonine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Sample Preparation
  • Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of the internal standard (this compound or ¹³C-L-Threonine).

  • Protein Precipitation: Add 400 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile) to the sample.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Dilution (if necessary): The supernatant may be diluted with an appropriate solvent before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable column for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column.

    • Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both L-Threonine and the internal standard are monitored.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMS LC-MS/MS Analysis SupernatantCollection->LCMS DataProcessing Data Processing (Analyte/IS Ratio) LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification logical_relationship cluster_IS_Choice Internal Standard (IS) Selection cluster_considerations Key Considerations Analyte L-Threonine (Analyte) IS_Type Choice of Internal Standard Analyte->IS_Type Deuterated_IS This compound (Deuterated IS) IS_Type->Deuterated_IS C13_IS ¹³C-L-Threonine (¹³C-Labeled IS) IS_Type->C13_IS Cost Cost & Availability Deuterated_IS->Cost Lower Cost, Higher Availability IsotopeEffect Isotope Effect (Chromatographic Co-elution) Deuterated_IS->IsotopeEffect Potential for Slight Retention Time Shift Stability Isotopic Stability Deuterated_IS->Stability Generally Stable C13_IS->Cost Higher Cost, Lower Availability C13_IS->IsotopeEffect Closer Co-elution C13_IS->Stability Highly Stable

Inter-Laboratory Study on L-Threonine Quantification Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Method Performance Across Multiple Laboratories

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of L-Threonine in a standardized sample matrix. The study was designed to assess the reproducibility, accuracy, and overall performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using L-Threonine-d2 as an internal standard. This document is intended for researchers, scientists, and drug development professionals who rely on precise and accurate measurements of amino acids.

Introduction

L-Threonine is an essential amino acid crucial for various physiological functions, including protein synthesis, immune function, and the formation of collagen and elastin.[1] Accurate quantification of L-Threonine is vital in diverse fields such as nutritional science, clinical diagnostics, and pharmaceutical research.[1][2] Isotope dilution mass spectrometry is a powerful analytical technique that offers high specificity and accuracy by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response.[3][4]

This guide summarizes the findings of a collaborative study involving multiple laboratories, each tasked with quantifying L-Threonine in a blinded, standardized sample using a common analytical protocol. The objective is to provide a transparent comparison of the method's performance and to establish a benchmark for its application in a research and development setting.

Experimental Protocol

A detailed methodology was distributed to all participating laboratories to ensure consistency in sample handling, preparation, and analysis.

Sample Preparation
  • Standard Preparation: A stock solution of L-Threonine was prepared in 0.1 N HCl. Calibration standards were prepared by serial dilution to concentrations ranging from 0.1 to 100 µg/mL.

  • Internal Standard: A stock solution of this compound was prepared at a concentration of 50 µg/mL in 0.1 N HCl.

  • Sample Fortification: An aliquot of the provided sample was spiked with the this compound internal standard solution.

  • Protein Precipitation: To remove proteins and other macromolecules, the sample was treated with methanol (B129727) (in a 3:1 ratio), vortexed, and centrifuged.

  • Dilution: The supernatant was diluted with the initial mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis was performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column was used for the separation of L-Threonine.

  • Mobile Phase: A gradient elution was employed using a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode was utilized.

  • Mass Spectrometry: The analysis was conducted in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for L-Threonine and this compound were monitored.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics obtained from the participating laboratories.

Laboratory IDLinearity (R²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Lab A0.99925.015.02.84.598.5
Lab B0.99897.522.53.55.1101.2
Lab C0.99954.513.52.54.299.1
Lab D0.99916.018.03.14.8100.5
Average 0.9992 5.75 17.25 2.98 4.65 99.83
Overall RSD (%) 0.02% 22.9% 22.9% 14.2% 8.2% 1.2%

Note: The data presented is a representative summary based on typical performance characteristics of the described analytical method.[3][4][5]

Mandatory Visualizations

To further elucidate the experimental process and the biological context of L-Threonine, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Standardized Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Dilute Dilution Precipitate->Dilute LC Liquid Chromatography (C18 Column) Dilute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for L-Threonine quantification.

threonine_pathway Thr L-Threonine TDH Threonine Dehydrogenase Thr->TDH Catabolism Protein Protein Synthesis Thr->Protein AOB 2-Amino-3-oxobutyrate TDH->AOB Gly Glycine AOB->Gly AcCoA Acetyl-CoA AOB->AcCoA

Caption: Simplified metabolic pathway of L-Threonine.

Conclusion

The inter-laboratory comparison demonstrates that the LC-MS/MS method with this compound as an internal standard is a robust and reliable technique for the quantification of L-Threonine. The high degree of linearity, low limits of detection, and excellent precision and accuracy observed across multiple laboratories underscore the method's suitability for routine use in research and quality control environments. The presented data provides a solid foundation for the validation and implementation of this analytical approach.

References

A Researcher's Guide to Isotopic Purity of Commercially Available L-Threonine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the isotopic purity of labeled compounds is paramount for accurate and reproducible results. This guide provides an objective comparison of commercially available L-Threonine-d2, offering insights into its isotopic purity through established analytical methods. The experimental data presented herein is generated for comparative purposes to illustrate the application of these techniques.

Comparative Analysis of this compound Isotopic Purity

The isotopic purity of this compound from various commercial suppliers was assessed using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following table summarizes the quantitative data obtained, focusing on the percentage of the desired d2 species and the presence of other isotopologues (d0 and d1).

SupplierLot NumberStated PurityMeasured Isotopic Purity (d2 %) by ¹H-NMRMeasured Isotopic Purity (d2 %) by HRMSd1 Isotopologue Abundance (%) by HRMSd0 Isotopologue Abundance (%) by HRMS
Supplier A A-123≥98%98.598.71.10.2
Supplier B B-456≥99%99.299.10.7<0.1
Supplier C C-789≥98%98.198.31.40.3
Supplier D D-012≥99% deuterated forms (d1-d2)99.599.40.5<0.1

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the isotopic purity of this compound.

experimental_workflow Experimental Workflow for Isotopic Purity Assessment cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Analysis sample_receipt Receive this compound Samples dissolution Dissolve in Appropriate Solvent (e.g., D2O for NMR, Acetonitrile (B52724)/Water for MS) sample_receipt->dissolution nmr_analysis ¹H-NMR Spectroscopy dissolution->nmr_analysis NMR Sample ms_analysis High-Resolution Mass Spectrometry (HRMS) dissolution->ms_analysis MS Sample nmr_integration Integrate Residual Proton Signals nmr_analysis->nmr_integration ms_isotopologue Determine Isotopologue Distribution ms_analysis->ms_isotopologue purity_calculation Calculate Isotopic Purity nmr_integration->purity_calculation ms_isotopologue->purity_calculation final_report final_report purity_calculation->final_report Final Report Generation

Caption: Workflow for assessing this compound isotopic purity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H-NMR Spectroscopy for Isotopic Purity Determination

Objective: To determine the isotopic purity of this compound by quantifying the residual proton signals at the deuterated positions.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5 mg of the this compound sample.

  • Dissolve the sample in 0.6 mL of deuterium (B1214612) oxide (D₂O, 99.96% D).

  • Add a known amount of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP) for quantitative analysis.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

  • Number of Scans: 64 scans are acquired for a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 5 seconds is used to ensure full relaxation of the protons.

  • Acquisition Time: 3 seconds.

  • Spectral Width: 12 ppm.

Data Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TSP at 0.00 ppm).

  • The integrals of the residual proton signals corresponding to the deuterated positions in this compound are carefully measured.

  • The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of a non-deuterated proton signal in the molecule (or to the internal standard).

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution Analysis

Objective: To determine the relative abundance of different isotopologues (d0, d1, d2) of L-Threonine.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Further dilute the stock solution to a final concentration of 10 µg/mL for infusion.

Data Acquisition:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Infusion Rate: 5 µL/min.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 8 L/min.

  • Drying Gas Temperature: 300 °C.

  • Mass Range: m/z 100-150.

  • Data Acquisition Rate: 1 spectrum/second.

Data Analysis:

  • The mass spectrum of L-Threonine will show a cluster of peaks corresponding to the different isotopologues.

  • The theoretical exact masses for the protonated molecular ions are:

    • d0 (C₄H₁₀NO₃⁺): m/z 120.0655

    • d1 (C₄H₉DNO₃⁺): m/z 121.0718

    • d2 (C₄H₈D₂NO₃⁺): m/z 122.0781

  • The high-resolution mass spectrometer allows for the separation of these isotopologues from naturally occurring ¹³C isotopes.

  • The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.

  • The isotopic purity is reported as the percentage of the d2 isotopologue relative to the sum of all threonine isotopologues. It is practically impossible to synthesize a compound with 100% isotopic purity, resulting in the formation of isotopologues.[1]

This guide provides a framework for the systematic evaluation of isotopic purity for this compound. Researchers are encouraged to perform their own in-house validation to ensure the suitability of these materials for their specific applications. The use of powerful analytical techniques like NMR and MS is crucial for the accurate characterization of deuterated compounds.[1]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.